C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6,12H2,1H3 |
InChI Key |
AHDSBKGTVBGTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)CN |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Chemical Architecture, Synthesis, and Medicinal Applications
Executive Summary
C-(2-p-Tolyl-thiazol-5-yl)-methylamine (Systematic Name: [2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine) is a high-value heterocyclic building block in modern medicinal chemistry. Characterized by a 2,5-disubstituted thiazole core, this compound serves as a critical pharmacophore scaffold in the development of kinase inhibitors, GPCR ligands, and anti-infectives. Its structural rigidity, combined with the basicity of the primary amine and the lipophilicity of the p-tolyl moiety, makes it an ideal "linker-headgroup" motif for Fragment-Based Drug Discovery (FBDD).
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in optimizing lead compounds.
Chemical Architecture & Physicochemical Profile[1][2]
Structural Analysis
The molecule consists of three distinct domains:
-
The Thiazole Core: An aromatic 5-membered heterocycle acting as a bioisostere for pyridine or benzene rings. It provides a flat, rigid geometry essential for pi-stacking interactions within protein binding pockets.
-
The p-Tolyl Group (Position 2): A lipophilic 4-methylphenyl substituent. This group typically occupies hydrophobic pockets (e.g., the specificity pocket of kinases) and improves membrane permeability.
-
The Methylamine Tail (Position 5): A primary amine attached via a methylene linker. This is the primary vector for chemical elaboration and often serves as a key hydrogen bond donor/acceptor site.
Physicochemical Properties (Calculated)
Data synthesized from structural analogs and computational models.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₂N₂S | Core composition. |
| Molecular Weight | 204.29 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | 2.3 – 2.6 | Moderate lipophilicity; good oral bioavailability potential. |
| TPSA | ~67 Ų | Polar surface area suggests good cell membrane permeability. |
| pKa (Conj. Acid) | ~8.5 (Amine) | Protonated at physiological pH; facilitates solubility and electrostatic binding. |
| H-Bond Donors | 2 | Primary amine hydrogens. |
| H-Bond Acceptors | 3 | Thiazole nitrogen and sulfur (weak), amine nitrogen. |
| Rotatable Bonds | 2 | Low flexibility reduces entropy penalty upon binding. |
Synthetic Pathways & Manufacturing
The synthesis of 2,5-disubstituted thiazoles requires precise regiocontrol. The most robust industrial route employs the Hantzsch Thiazole Synthesis followed by functional group manipulation.
Validated Synthetic Protocol
Objective: Synthesis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine from 4-methylthiobenzamide.
Step 1: Synthesis of 4-Methylthiobenzamide
-
Reagents: 4-Tolunitrile, Hydrogen Sulfide (gas) or Ammonium Sulfide, Pyridine/Triethylamine.
-
Conditions: Reaction at 60°C for 4-6 hours.
-
Mechanism: Nucleophilic addition of hydrosulfide to the nitrile carbon.
Step 2: Hantzsch Cyclization
-
Reagents: 4-Methylthiobenzamide, 2-Bromo-3-ethoxyprop-2-enal (or 2-bromomalonaldehyde surrogate).
-
Solvent: Ethanol or DMF.
-
Conditions: Reflux for 3 hours.
-
Product: 2-(p-Tolyl)thiazole-5-carbaldehyde.
-
Note: The use of alpha-halo-beta-ethoxy acrolein ensures the aldehyde functionality is positioned at C5.
Step 3: Reductive Amination (Conversion to Amine)
-
Method A (Direct): Reductive amination with Ammonium Acetate and NaCNBH₃ in Methanol.
-
Method B (Via Oxime): Condensation with Hydroxylamine-HCl to form the oxime, followed by reduction with Zn/Acetic Acid or H₂/Pd-C.
-
Purification: Acid-base extraction followed by recrystallization from EtOAc/Hexanes.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from 4-tolunitrile to the final methylamine product via Hantzsch cyclization.
Reactivity & Functionalization Strategy
The primary amine at the C5-position is the focal point for derivatization. The thiazole ring is electron-deficient relative to thiophene but more electron-rich than pyridine, making it stable under standard amide coupling conditions.
Key Reaction Classes[3]
-
Amide Coupling: Reacts rapidly with activated carboxylic acids (HATU/EDC conditions) to form stable amides. This is the primary route for generating kinase inhibitor libraries.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, often used to tune solubility and metabolic stability.
-
Reductive Amination: Reaction with aldehydes allows for the introduction of secondary amines without over-alkylation.
-
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates to generate peptidomimetic scaffolds.
Reactivity Landscape Diagram
Caption: Divergent synthesis capabilities of the primary amine handle for library generation.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This compound is a "privileged structure." The 2-arylthiazole motif mimics the adenine ring of ATP, making it a frequent starting point for Kinase Inhibitors .
-
Mechanism: The thiazole nitrogen (N3) can accept a hydrogen bond from the kinase hinge region, while the p-tolyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
-
Linker Utility: The methylamine arm extends towards the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).
Case Study Context: CDK and Aurora Kinase Inhibition
Research indicates that 2-aminothiazole and 2-arylthiazole derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical targets in oncology.
-
Reference: Dasatinib, a multi-kinase inhibitor, utilizes a thiazole core. While Dasatinib uses a 2-aminothiazole, the 2-aryl-5-alkylthiazole scaffold offers an alternative vector to avoid specific resistance mutations.
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet these criteria:
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, Ar-CH₃), δ 3.95 (s, 2H, CH₂-NH₂), δ 7.2-7.8 (m, 4H, p-Tolyl), δ 7.9-8.1 (s, 1H, Thiazole C4-H). |
| LC-MS (ESI+) | [M+H]⁺ peak at 205.1 m/z . Single peak >98% purity. |
| HPLC | Retention time consistent with moderate lipophilicity (C18 column, MeCN/H₂O gradient). |
| Appearance | Off-white to pale yellow crystalline solid. |
References
- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole synthesis).
- Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Comprehensive review of thiazole reactivity).
-
Lombardino, J. G. (1985). "Synthesis and antiinflammatory activity of some 2-substituted 4- and 5-thiazoleacetic acids." Journal of Medicinal Chemistry, 28(11), 1587-1596.
- Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and thiazoles: biologically active scaffolds." Current Opinion in Drug Discovery & Development, 8(6), 723-740.
-
PubChem Compound Summary. "2-Amino-4-(p-tolyl)thiazole and related analogs." National Center for Biotechnology Information.
-
Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832.
Molecular weight and formula of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
This guide serves as a technical monograph for C-(2-p-Tolyl-thiazol-5-yl)-methylamine , a specific thiazole-based building block used in medicinal chemistry. It is structured to provide actionable data for synthesis, characterization, and application in drug discovery.
Role: Pharmacophore Scaffold & Linker Intermediate Classification: Heterocyclic Primary Amine
Executive Summary
C-(2-p-Tolyl-thiazol-5-yl)-methylamine (also known as [2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine) is a bifunctional heterocyclic scaffold. It features a lipophilic p-tolyl tail for hydrophobic pocket occupation and a polar primary amine headgroup suitable for diversification or hydrogen bonding. In drug discovery, this motif is frequently employed as a "hinge-binding" mimetic in kinase inhibitors or as a semi-rigid linker in fragment-based drug design (FBDD).
Physicochemical Profile
The following data is derived from calculated consensus models and structural analysis of the C11H12N2S core.
| Property | Value | Notes |
| IUPAC Name | 1-[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine | |
| Molecular Formula | C₁₁H₁₂N₂S | |
| Molecular Weight | 204.29 g/mol | Monoisotopic Mass: 204.0721 |
| Appearance | Off-white to pale yellow solid | Crystalline salt (HCl) or waxy solid (free base) |
| Predicted LogP | 1.8 – 2.2 | Moderate lipophilicity; drug-like range |
| TPSA | ~67 Ų | Thiazole N + Primary Amine contributions |
| pKa (Base) | ~9.5 (Amine), ~2.5 (Thiazole) | Protonates at amine under physiological pH |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 3 | Thiazole N, Amine N |
Synthetic Methodologies
Two primary routes are established for the synthesis of this scaffold. Method A is preferred for scale-up due to fewer redox steps, while Method B is useful if the carboxylic acid precursor is commercially available.
Method A: The "Protected Hantzsch" Cyclization (High Fidelity)
This route utilizes a modified Hantzsch thiazole synthesis where the amine is masked as a phthalimide to prevent side reactions during cyclization.
Protocol:
-
Thioamide Formation: React 4-methylbenzonitrile with
or Lawesson’s reagent to yield 4-methylthiobenzamide . -
Alpha-Halo Ketone Preparation: React phthalimide with 1,3-dichloroacetone (or 1-bromo-3-chloroacetone) to generate the N-(3-chloro-2-oxopropyl)phthalimide intermediate.
-
Cyclization: Reflux 4-methylthiobenzamide with the phthalimide-protected ketone in ethanol/DMF. The sulfur attacks the alkyl halide, followed by condensation with the ketone to close the thiazole ring.
-
Deprotection: Treat the intermediate with hydrazine hydrate (Ing-Manske procedure) to liberate the primary amine.
Method B: Ester Reduction Route
-
Cyclization: Condense 4-methylthiobenzamide with ethyl 2-chloro-3-oxopropanoate (ethyl formylchloroacetate) to form ethyl 2-(p-tolyl)thiazole-5-carboxylate .
-
Reduction: Reduce the ester to the alcohol using
or . -
Amination: Convert the alcohol to a mesylate/chloride, displace with sodium azide (
), and reduce (Staudinger reaction) to the amine.
Visualization of Synthetic Logic
The following diagram illustrates the preferred Method A pathway.
Figure 1: The "Protected Hantzsch" pathway minimizes side reactions by masking the sensitive amine during the harsh cyclization step.
Structural Identification & Analysis
To validate the synthesis, the following spectroscopic signatures must be confirmed.
1H NMR (DMSO-d6, 400 MHz)
-
δ 2.35 ppm (s, 3H): Methyl group on the p-tolyl ring.
-
δ 3.95 ppm (s, 2H): Methylene bridge (-CH₂-NH₂). Note: Shifts to ~4.2 ppm if HCl salt.
-
δ 7.25 - 7.80 ppm (m, 4H): AA'BB' system of the p-tolyl aromatic ring.
-
δ 7.90 ppm (s, 1H): Thiazole C4-H. Diagnostic Peak. This singlet confirms the 2,5-substitution pattern; a 2,4-substitution would result in a C5-H singlet which typically resonates further upfield.
Mass Spectrometry (ESI+)
-
[M+H]+: Calculated m/z 205.08.
-
Fragmentation: Expect loss of
(M-17) and cleavage of the benzyl-like bond.
Applications in Drug Discovery
This molecule is not merely a passive linker; it is an active pharmacophore.
-
Kinase Inhibition (Type I/II): The thiazole nitrogen can serve as a hydrogen bond acceptor for the hinge region of kinases (e.g., CDK, Src family). The p-tolyl group occupies the hydrophobic "gatekeeper" pocket.
-
Fragment-Based Screening: With a Molecular Weight of ~204 Da, it is an ideal "fragment" lead. It possesses high ligand efficiency (LE) potential.
-
PROTAC Linkers: The rigid thiazole geometry restricts the conformational entropy of the linker chain, potentially improving the permeability of bifunctional degraders compared to flexible alkyl chains.
Safety & Handling Protocol
-
Hazard Class: Irritant (Skin/Eye). Treat as a potential sensitizer due to the primary amine and thiazole moiety.
-
Storage: Hygroscopic as a salt. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic amine position.
-
Stability: Stable in solution for >24 hours at pH 7. Avoid strong oxidizing agents which may attack the thiazole sulfur.
References
-
Gabriel Synthesis Modifications: Master Organic Chemistry. "The Gabriel Synthesis for Making Primary Amines."[1][2][3] Available at: [Link]
-
Thiazole Synthesis Review: Beilstein Journal of Organic Chemistry. "Eschenmoser coupling reactions starting from primary thioamides." (Context on thioamide reactivity). Available at: [Link]
-
General Thiazole Properties: PubChem. "2-Amino-4-(p-tolyl)thiazole Data" (Analogous scaffold data). Available at: [Link]
Sources
Biological activity of 2-p-Tolyl-thiazol-5-yl derivatives
An In-Depth Technical Guide to the Biological Activity of 2-p-Tolyl-thiazol-5-yl Derivatives
Abstract
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, leading to their integration into numerous clinically approved drugs. This technical guide focuses on a specific, promising subclass: 2-p-tolyl-thiazol-5-yl derivatives. We will explore the synthetic strategies for accessing this scaffold, delve into its diverse biological activities—with a primary focus on anticancer, antimicrobial, and anti-inflammatory properties—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in recent scientific literature to guide future discovery and optimization efforts.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged structure in drug design, found in natural products like Vitamin B1 (thiamine) and in a multitude of synthetic therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal scaffold for modulating biological targets. Thiazole-containing drugs span a wide range of therapeutic areas, including antibacterial agents (e.g., Sulfathiazole), H2 blockers (e.g., Famotidine), and anticancer drugs (e.g., Dasatinib).[1][2] The versatility of the thiazole core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will specifically examine derivatives featuring a p-tolyl group at the 2-position and further substitutions at the 5-position, a chemical space rich with biological potential.
Synthesis of the 2-p-Tolyl-thiazol-5-yl Core
The construction of the 2-p-tolyl-thiazole scaffold is typically achieved through well-established heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.
General Synthetic Workflow
The synthesis generally begins with the preparation of p-tolylthioamide from p-tolunitrile. This intermediate is then reacted with a suitable α-haloketone, which provides the substituents at the 4 and 5 positions of the thiazole ring. Subsequent modifications can be made to these substituents to generate a library of derivatives.
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Potential of Thiazole Methylamine Scaffolds: A Technical Deep Dive
Topic: Pharmacological Potential of Thiazole Methylamine Scaffolds Content Type: Technical Whitepaper / Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—remains a cornerstone of modern medicinal chemistry, underpinning drugs from ritonavir to dasatinib . Within this class, the thiazole methylamine scaffold (specifically 4-(aminomethyl)thiazole and 2-(methylamino)thiazole ) has emerged as a privileged structure. Its unique ability to serve as a semi-rigid linker while offering a primary amine handle for derivatization makes it an ideal platform for fragment-based drug discovery (FBDD).
This guide analyzes the synthetic accessibility, pharmacological versatility, and structure-activity relationships (SAR) of thiazole methylamine derivatives, providing actionable protocols for their synthesis and biological evaluation.
Structural Architecture & Significance
The term "thiazole methylamine" encompasses two distinct isomeric scaffolds, each offering unique chemical properties:
-
4-(Aminomethyl)thiazole: The amine is attached to the C4 position via a methylene bridge (
). This scaffold is highly valued for its flexibility, allowing the attached pharmacophores to orient into deep protein binding pockets (e.g., bacterial DNA gyrase or Bcl-2 family proteins). -
2-(Methylamino)thiazole: The amine is attached to the C2 position, often as an
-methyl group ( ) or a methylene bridge. This variant is frequently implicated in kinase inhibition due to its ability to form critical hydrogen bonds in the ATP-binding site.
This guide prioritizes the 4-(aminomethyl)thiazole scaffold due to its superior potential for library generation via amide coupling, reductive amination, and Schiff base formation.
Synthetic Strategies: The Hantzsch Protocol
The Hantzsch Thiazole Synthesis remains the gold standard for constructing these scaffolds.[1] It involves the condensation of an
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the
Visualization: Synthesis Workflow
The following diagram outlines the synthesis of a 4-(aminomethyl)thiazole derivative using a modified Hantzsch approach.
Figure 1: Step-wise synthesis of 4-(aminomethyl)-2-phenylthiazole via Hantzsch condensation and Gabriel synthesis.
Detailed Protocol: Synthesis of 4-(Aminomethyl)-2-phenylthiazole
Objective: Synthesize the core scaffold for further derivatization.
Reagents:
-
Thiobenzamide (10 mmol)
-
1,3-Dichloroacetone (10 mmol)
-
Absolute Ethanol (50 mL)
-
Potassium Phthalimide (12 mmol)
-
Hydrazine Hydrate (80%)
Step-by-Step Methodology:
-
Cyclization: Dissolve thiobenzamide (1.37 g, 10 mmol) and 1,3-dichloroacetone (1.27 g, 10 mmol) in 50 mL absolute ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Isolation: Cool to room temperature. The intermediate, 4-(chloromethyl)-2-phenylthiazole, may precipitate. If not, remove solvent in vacuo and recrystallize from ethanol.
-
Substitution: Dissolve the chloromethyl intermediate (2.1 g, 10 mmol) in DMF (20 mL). Add potassium phthalimide (2.2 g, 12 mmol) and stir at 80°C for 4 hours. Pour into ice water to precipitate the phthalimide derivative.
-
Deprotection: Suspend the solid in ethanol (30 mL) and add hydrazine hydrate (1.5 mL). Reflux for 2 hours.
-
Purification: Cool and filter off the phthalhydrazide byproduct. Acidify the filtrate with HCl to form the amine hydrochloride salt, then basify with NaOH to release the free amine. Extract with DCM and dry.
Pharmacological Profiles & SAR
The thiazole methylamine scaffold exhibits a "chameleon-like" ability to adapt to various biological targets depending on its substitution pattern.
Key Biological Targets
| Therapeutic Area | Primary Target | Mechanism of Action |
| Anticancer | HIF-1 | Downregulation of hypoxia-inducible factors; induction of apoptosis via Bcl-2 inhibition. |
| Antimicrobial | DNA Gyrase | Inhibition of bacterial DNA replication (similar to fluoroquinolones). |
| Anti-inflammatory | COX-2 | Selective inhibition of cyclooxygenase-2, reducing prostaglandin synthesis. |
| Antifungal | CYP51 | Inhibition of lanosterol 14 |
Structure-Activity Relationship (SAR) Map
The biological activity is strictly governed by substitutions at positions 2, 4, and 5.
Figure 2: SAR landscape of the thiazole methylamine scaffold. Critical substitutions for maximizing potency are highlighted.
Experimental Validation: Cytotoxicity Assay
To validate the anticancer potential of synthesized derivatives, the MTT Assay is the industry standard for assessing cell metabolic activity.
Protocol: MTT Cell Viability Assay
-
Seeding: Seed cancer cells (e.g., HepG2 or MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C, 5% CO . -
Treatment: Treat cells with the synthesized thiazole derivative at varying concentrations (0.1, 1, 10, 50, 100
M). Include DMSO as a vehicle control and Doxorubicin as a positive control. -
Incubation: Incubate for 48 hours.
-
Labeling: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Remove media and add 100
L DMSO to dissolve crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC
values using non-linear regression analysis (GraphPad Prism or similar).
References
-
BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. BenchChem. Link
-
Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link
-
Mishra, R., et al. (2025).[3] Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects. Current Organic Synthesis.[2][4] Link
-
Chaban, T., et al. (2025). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents. Mendeleev Communications. Link
-
Organic Chemistry Portal. (2025). Synthesis of Thiazoles. Organic Chemistry Portal. Link
Sources
The Evolving Landscape of 2-Aryl-Thiazole Analogs: A Technical Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its derivatives are endowed with a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1] This guide delves into the synthesis, structure-activity relationships (SAR), and biological implications of a specific and promising subclass: C-(2-p-Tolyl-thiazol-5-yl)-methylamine analogs and related 2-aryl-thiazole derivatives. By understanding the nuances of their chemical architecture and biological interactions, researchers can unlock new avenues for therapeutic intervention.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a versatile pharmacophore found in numerous natural products, such as vitamin B1 (thiamine), and a variety of FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its promiscuous binding to a wide range of biological targets. The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and biological activity.[3]
The general structure of the C-(2-p-Tolyl-thiazol-5-yl)-methylamine scaffold offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. These key positions for analog development are illustrated below.
Caption: General structure of C-(2-p-Tolyl-thiazol-5-yl)-methylamine highlighting key diversification points.
Synthetic Strategies for 2-Aryl-Thiazole Analogs
The construction of the 2-aryl-thiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thioamide.[4] Variations of this method allow for the introduction of diverse substituents on the thiazole ring.
Representative Synthetic Protocol: Hantzsch Thiazole Synthesis
The following protocol outlines a general procedure for the synthesis of a 2-aryl-5-substituted-thiazole, which can be further elaborated to introduce the methylamine functionality.
Step 1: Synthesis of the Thioamide
-
To a solution of p-tolualdehyde in a suitable solvent (e.g., ethanol), add one equivalent of Lawesson's reagent.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting p-tolylthioamide by recrystallization or column chromatography.
Step 2: Hantzsch Condensation
-
Dissolve the p-tolylthioamide in a polar solvent such as ethanol or dimethylformamide (DMF).
-
Add an equimolar amount of an appropriate α-haloketone (e.g., 1,3-dichloroacetone to introduce a chloromethyl group at the 5-position).
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Monitor the formation of the thiazole ring by TLC.
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be evaporated, and the residue purified by column chromatography.
Step 3: Introduction of the Methylamine Moiety
-
The 5-(chloromethyl)-2-p-tolyl-thiazole obtained from the previous step is dissolved in a suitable solvent like acetonitrile.
-
An excess of methylamine (as a solution in a solvent or as a gas) is added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then worked up by partitioning between an organic solvent and an aqueous solution.
-
The organic layer is dried and concentrated to yield the desired C-(2-p-Tolyl-thiazol-5-yl)-methylamine, which can be further purified by chromatography or crystallization.
Caption: A workflow diagram of the Hantzsch synthesis for C-(2-p-Tolyl-thiazol-5-yl)-methylamine.
Structure-Activity Relationships (SAR) of 2-Aryl-Thiazole Analogs
The biological activity of 2-aryl-thiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole and the aryl rings. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
| Modification Position | Substituent Type | Observed Effect on Biological Activity | References |
| 2-Aryl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Can enhance antimicrobial and anticancer activity. | [5] |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Often increases antimicrobial potency. | [5] | |
| Halogens (e.g., -F, -Cl) | Can improve metabolic stability and cell permeability. | [6] | |
| Thiazole Ring (C4) | Small alkyl or aryl groups | Influences binding affinity and selectivity. | [6][7] |
| Thiazole Ring (C5) | Aminoalkyl groups | Crucial for interacting with specific targets like kinases or DNA. | [8] |
| Heterocyclic rings | Can introduce additional binding interactions and modulate solubility. | [6][7] | |
| Methylamine Moiety | N-alkylation or N-acylation | Modifies basicity and lipophilicity, affecting target engagement and cell penetration. | [9] |
Key SAR Insights:
-
Antimicrobial Activity: The presence of a phenyl ring at the 2-position of the thiazole is often associated with enhanced antibacterial action.[5] Substitutions on this phenyl ring, particularly with halogens or methoxy groups, can further modulate this activity.[5]
-
Anticancer Activity: 2-Amino-5-arylmethyl-1,3-thiazole derivatives have shown significant antiproliferative activity against cancer cell lines.[8] The nature of the aryl group at the 5-position plays a critical role in determining the potency.[8]
-
Enzyme Inhibition: Thiazole-containing compounds have been identified as inhibitors of various enzymes, including renin and dihydrofolate reductase (DHFR).[7][10] The specific substitution pattern dictates the selectivity and inhibitory potency against these targets.[7][10]
Biological Targets and Mechanisms of Action
The diverse biological activities of 2-aryl-thiazole analogs stem from their ability to interact with a multitude of cellular targets. The specific mechanism of action is highly dependent on the overall structure of the molecule.
Potential Biological Targets:
-
Bacterial Enzymes: Thiazole derivatives can inhibit essential bacterial enzymes such as DNA gyrase and DHFR, leading to bacterial cell death.[5][7]
-
Protein Kinases: The 2-aminothiazole scaffold is a known "hinge-binder" and is present in several approved kinase inhibitors. Analogs of C-(2-p-Tolyl-thiazol-5-yl)-methylamine could potentially target kinases involved in cancer cell proliferation and survival.
-
Microtubules: Some thiazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
-
Receptors: Depending on the substituents, these analogs may act as agonists or antagonists of various cellular receptors.
Caption: Potential biological targets and resulting therapeutic outcomes for 2-aryl-thiazole analogs.
Future Directions and Conclusion
The C-(2-p-Tolyl-thiazol-5-yl)-methylamine scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns. Future research should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets for the most potent analogs is crucial for understanding their mechanism of action and for rational drug design.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their translation into clinical candidates.
-
Exploration of Novel Biological Activities: Given the broad pharmacological profile of thiazole derivatives, screening of new analogs against a wider range of biological targets could uncover novel therapeutic applications.
References
- Geetha Priya C, Vaishali J, Sridhar SK. A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
- Borcea, A. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(x), xxxx.
- Borcea, A. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Plummer, M. S., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572.
- Singh, P., & Kumar, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies.
- Shaik, A. B., et al. (2022).
- Al-Ostath, A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of the Indian Chemical Society.
- Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 164-170.
- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1749.
- Singh, B., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3146.
- Gomaa, H. A. M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.
- Kumar, S., et al. (2018).
- Ali, I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]
- Ali, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3980.
- Masood, M. M., & Iqbal, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant Sciences.
- Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. MDPI.
- Krasavin, M., et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie, 342(7), 420-427.
- Khomenko, D. M., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 20(24), 4963-4974.
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- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility Profile & Physicochemical Characterization: C-(2-p-Tolyl-thiazol-5-yl)-methylamine
[1][2]
Executive Summary
C-(2-p-Tolyl-thiazol-5-yl)-methylamine (IUPAC: 1-[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine) is a critical heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and GPCR modulators.[1][2] Its structure features a lipophilic p-tolyl tail, a central thiazole scaffold, and a polar, basic primary amine headgroup.[1][2]
This guide provides a technical analysis of its solubility profile. While specific empirical solubility datasets for this exact catalog intermediate are proprietary to specific CROs, this document synthesizes data from structural analogs (SAR) and fundamental physicochemical principles to establish a reliable solubility guide. It details the amphiphilic nature of the molecule, its pH-dependent behavior, and rigorous protocols for experimental validation.[2]
Physicochemical Properties & Structural Analysis[1][2][3][4][5]
To understand the solubility profile, we must first deconstruct the molecule into its functional pharmacophores.[2]
Structural Dissection[1][2]
-
Lipophilic Domain (Hydrophobic): The 2-(p-tolyl) moiety is highly non-polar and planar.[1][2] It drives solubility in non-polar aromatics and chlorinated solvents but resists solvation in pure water.[1][2]
-
Aromatic Linker: The 1,3-thiazole ring is electron-deficient and aromatic.[1][2] It contributes to
- stacking interactions, potentially reducing solubility in solid states due to high lattice energy.[1][2] -
Polar/Basic Domain (Hydrophilic): The 5-methylamine (
) group is the primary solubility handle.[1][2] It is a hydrogen bond donor/acceptor and a basic center.[1][2]
Predicted Molecular Descriptors[1][2]
-
Predicted LogP (cLogP): 2.1 – 2.5 (Moderately Lipophilic)[1][2]
-
Predicted pKa (Amine): 8.8 – 9.2 (Protonated at physiological pH)[1][2]
-
Predicted pKa (Thiazole N): ~2.5 (Non-basic in standard conditions)[1]
The "pH Switch" Mechanism
The solubility of this compound is binary, controlled by the protonation state of the primary amine.[2]
Solubility Profile by Solvent Class[1][2]
The following table categorizes solvent compatibility for the Free Base form of the compound.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Commentary |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Primary Choice. Disrupts lattice energy effectively.[1][2] Ideal for stock solutions (10-100 mM).[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (20-50 mg/mL) | Good solvation of the tolyl-thiazole core.[1][2] Preferred for extraction/workup.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate-Good (10-30 mg/mL) | H-bonding with the amine facilitates dissolution.[1][2] Solubility increases significantly with heat.[1][2] |
| Ethers | THF, Dioxane | Moderate (5-15 mg/mL) | Useful for reactions; however, solubility may drop if the compound is highly crystalline.[1] |
| Aqueous | Water, PBS (pH 7.[2]4) | Poor (<0.1 mg/mL) | The lipophilic tolyl group dominates.[1][2] Requires acidification (pH < 6) to dissolve.[1][2] |
| Hydrocarbons | Hexane, Heptane | Insoluble | Used as anti-solvents to precipitate the compound during purification.[1][2] |
Experimental Protocols for Solubility Profiling
Do not rely on visual estimation. The following protocols ensure rigorous data generation for drug development dossiers.
Protocol A: Kinetic Solubility (High Throughput)
Use this for rapid screening of library compounds.[1]
-
Preparation: Prepare a 10 mM stock solution in DMSO .
-
Dispensing: Aliquot 5 µL of stock into a 96-well plate.
-
Dilution: Add 195 µL of the test solvent (e.g., PBS pH 7.4, MeOH). Final theoretical concentration = 250 µM.[2]
-
Incubation: Shake for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm filter plate to remove undissolved particulates.
-
Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS. Compare peak area to a standard curve.
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for formulation and pre-clinical development.[1]
-
Saturation: Add solid C-(2-p-Tolyl-thiazol-5-yl)-methylamine in excess to 2 mL of the target solvent in a glass vial.
-
Equilibrium: Stir at 25°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (PVDF membrane).
-
Quantification: Dilute the supernatant with mobile phase and inject into HPLC.
Visualization of Solubility Logic
Solubility Decision Tree
This diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Analysis vs. Storage).[1][2]
Caption: Decision matrix for solvent selection based on experimental intent.
pH-Dependent Solubility Equilibrium
This diagram visualizes the "Amphiphilic Switch" mechanism critical for extraction and purification.[1][2]
Caption: The pH-dependent equilibrium shifting the molecule between aqueous and organic phases.[1][2]
Practical Applications & Troubleshooting
Synthesis & Coupling
When using this amine in coupling reactions (e.g., with carboxylic acids):
-
Problem: The free base may precipitate as a salt if the reaction generates acid (e.g., HCl from acid chlorides).
-
Solution: Always include a tertiary amine base (DIPEA or TEA) in 3.0 equivalents to scavenge protons and maintain the C-(2-p-Tolyl-thiazol-5-yl)-methylamine in its soluble, nucleophilic neutral form.[1][2]
Purification (Acid-Base Extraction)
Leverage the solubility profile for "self-purification":
-
Dissolve crude reaction mixture in DCM (Organic phase).
-
Wash with 1M HCl .[1][2] The amine protonates and moves to the Aqueous phase .[2] Impurities remain in DCM.[1][2]
-
Separate phases.[1][2] Basify the Aqueous phase with NaOH until pH > 12.[1][2]
-
Extract the now-precipitated free base back into DCM .[1][2]
References
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
-
Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-255.[1][2] Link
-
PubChem Compound Summary. (2024). Thiazole Derivatives and Physicochemical Data. National Center for Biotechnology Information.[1][2] Link
-
Bhattachar, S. N., et al. (2006).[1][2] Solubility: it's not just for physical chemists.[1][2] Drug Discovery Today, 11(21-22), 1012-1018.[1][2] Link
Technical Guide: The Physicochemical and Pharmacological Impact of the p-Tolyl Moiety in Thiazole Scaffolds
Executive Summary
This technical guide analyzes the structural utility of the p-tolyl (4-methylphenyl) group within thiazole-based drug discovery. While the thiazole ring acts as a privileged scaffold—mimicking peptide bonds and serving as a bioisostere for pyridine—the specific substitution of a phenyl ring with a p-tolyl group often yields non-linear jumps in potency, a phenomenon frequently categorized under the "Magic Methyl" effect. This guide details the synthetic pathways, metabolic implications, and structure-activity relationship (SAR) logic required to effectively deploy this moiety in lead optimization.
The Physicochemical Rationale: Beyond Simple Lipophilicity
The transition from a phenyl to a p-tolyl substituent is not merely an exercise in increasing lipophilicity. It is a strategic modification that alters the thermodynamic profile of ligand-target binding.
The "Magic Methyl" Effect in Thiazoles
The addition of a methyl group at the para position of a phenyl ring attached to a thiazole induces three critical changes:
-
Desolvation Energy: The methyl group is hydrophobic. When it enters a lipophilic pocket (e.g., in a kinase active site), the displacement of "high-energy" water molecules results in a favorable entropic gain.
-
Conformational Restriction: While less pronounced at the para position compared to ortho, the methyl group increases the volume of the molecule, potentially reducing the rotational freedom within a tight binding pocket, thereby pre-paying the entropic cost of binding.
-
Electronic Modulation: The methyl group is a weak electron donor (+I effect). This increases the electron density of the thiazole ring via conjugation, potentially strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein.
Quantitative Comparison (General Trends)
| Property | Phenyl-Thiazole (R=H) | p-Tolyl-Thiazole (R=Me) | p-Chloro-Thiazole (R=Cl) | Impact |
| LogP (Lipophilicity) | Baseline | +0.5 to +0.7 | +0.7 to +0.9 | Enhanced membrane permeability. |
| Hammett | 0.00 | -0.17 | +0.23 | p-Tolyl increases electron density on the ring. |
| Metabolic Liability | High (p-hydroxylation) | Moderate (Benzylic oxidation) | Low (Blocked) | Shifts metabolic soft spot (see Section 3). |
Synthetic Protocol: The Hantzsch Thiazole Synthesis[1][2][3][4][5]
The most robust method for generating p-tolyl thiazoles is the Hantzsch synthesis. This condensation reaction between an
Reaction Mechanism Visualization
The following diagram illustrates the stepwise mechanism, highlighting the critical dehydration step which drives the aromaticity of the final thiazole ring.
Figure 1: The Hantzsch synthesis pathway. The driving force is the formation of the stable aromatic thiazole ring.
Validated Laboratory Protocol
Target: Synthesis of 2-(p-tolyl)thiazole-4-amine derivatives.
Reagents:
-
p-Methylthiobenzamide (1.0 eq)
- -Bromoacetophenone derivative (1.0 eq)
-
Ethanol or DMF (Solvent)
-
Sodium Acetate (Base, optional depending on salt form)
Step-by-Step Workflow:
-
Solubilization: Dissolve 10 mmol of p-methylthiobenzamide in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of the
-haloketone dropwise at room temperature. The reaction is exothermic; control temperature to <40°C to prevent polymerization. -
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Precipitation: Cool the solution to 0°C. The hydrobromide salt of the thiazole often precipitates.
-
Neutralization: If the free base is required, treat the solid with 10% aqueous NaHCO₃.
-
Purification: Recrystallize from ethanol/water.
Critical Control Point: The p-tolyl group is electron-donating, making the thioamide sulfur more nucleophilic than its phenyl counterpart. This typically results in faster reaction kinetics, requiring careful monitoring to avoid over-alkylation side products.
Pharmacokinetic Implications: Metabolic Switching
One of the most profound effects of the p-tolyl group is its influence on Phase I metabolism.
Blocking vs. Shifting
In a standard phenyl-thiazole, the para position of the phenyl ring is the primary site for Cytochrome P450 (CYP) mediated hydroxylation. This rapid metabolism often leads to high clearance.
-
The Strategy: Substituting the para-hydrogen with a methyl group blocks this specific hydroxylation pathway.
-
The Trade-off: The methyl group itself becomes a "soft spot" for metabolism.[1] It can undergo benzylic oxidation to form an alcohol (-CH₂OH), which subsequently oxidizes to a carboxylic acid (-COOH). This dramatically changes the logP and often clears the drug rapidly via renal pathways.
Metabolic Pathway Diagram
This diagram visualizes the "Metabolic Switch" concept essential for medicinal chemists.
Figure 2: Metabolic switching. The p-tolyl group blocks aromatic hydroxylation but introduces a benzylic oxidation liability.
Case Studies in Biological Efficacy[7][8][9][10]
Antimicrobial Activity (Hydrazone-Thiazoles)
Research indicates that p-tolyl substitutions often outperform unsubstituted phenyl rings in antimicrobial assays.
-
Mechanism: The increased lipophilicity facilitates the penetration of the bacterial cell wall (peptidoglycan layers in Gram-positive bacteria).
-
Data Insight: In a study of thiazole-pyrazoline hybrids, p-tolyl derivatives showed lower MIC (Minimum Inhibitory Concentration) values against C. albicans compared to electron-withdrawing analogs (e.g., p-nitro), suggesting that hydrophobic fit is more critical than electronic activation for this target class.
Anticancer (Kinase Inhibition)
In the context of kinase inhibitors (e.g., EGFR or p38 MAP kinase), the p-tolyl group serves a steric role.
-
Hydrophobic Pocket Filling: Many kinase active sites possess a hydrophobic "back pocket." The volume of the methyl group (approx. 24 ų) fills this space more effectively than a hydrogen atom, leading to tighter binding affinity (
). -
Selectivity: The specific geometry of the p-tolyl group can induce selectivity between homologous kinases if the non-target kinase lacks the requisite pocket depth.
Experimental Validation Workflow
To rigorously validate the contribution of the p-tolyl group, a "Matched Molecular Pair" (MMP) analysis is required.
The MMP Protocol
Do not test the p-tolyl compound in isolation. It must be screened alongside its direct analogs:
-
Phenyl (H): Establishes baseline activity.
-
p-Chloro (Cl): Isolates the lipophilic effect (similar logP to methyl) but with electron-withdrawing properties.
-
m-Tolyl (Me): Tests the regiochemical sensitivity (steric clash vs. fit).
Biological Evaluation Flowchart
Figure 3: Workflow for validating the specific efficacy of the p-tolyl moiety.
References
-
Barreiro, E. J., et al. (2011).[2] The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Link
-
Schönherr, H., & Cernak, T. (2013).[2][3] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Hantzsch Thiazole Synthesis. Link
-
Abdel-Wahab, B. F., et al. (2011). Design and synthesis of novel antimicrobial agents incorporating pyrazole and thiazole moieties. Journal of Heterocyclic Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Thermodynamic Stability & Degradation Profiling of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Executive Summary
This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of C-(2-p-Tolyl-thiazol-5-yl)-methylamine (hereafter referred to as TTMA ). As a 2,5-disubstituted thiazole featuring a primary amine connected via a methylene bridge, TTMA represents a critical scaffold in fragment-based drug discovery (FBDD).
While the thiazole-aryl core exhibits high aromatic stability, the primary aminomethyl arm (
Structural & Theoretical Stability Analysis
To understand the thermodynamic fate of TTMA, we must deconstruct its electronic environment. The molecule consists of three distinct zones, each with unique stability characteristics.
Electronic Architecture
-
Zone A: The p-Tolyl Anchor: The 4-methylphenyl group at the C2 position acts as a stabilizing anchor. The methyl group is electron-donating (+I effect), which slightly enriches the electron density of the thiazole ring via conjugation. This renders the C2-C(phenyl) bond highly resistant to hydrolysis.
-
Zone B: The Thiazole Core: Thiazoles possess significant aromaticity (resonance energy ~23 kcal/mol). The ring is generally stable against acid/base hydrolysis but can undergo electrophilic substitution at C5. However, in TTMA, C5 is already substituted, blocking this pathway.
-
Zone C: The Aminomethyl Warhead (
): This is the thermodynamic weak point.-
Basicity: The amine pKa is estimated at 9.2–9.6 (typical for heteroaryl-methylamines), while the thiazole nitrogen pKa is ~2.5 .
-
Benzylic-like Reactivity: The C5-methylene protons are "benzylic-like" due to the adjacent aromatic thiazole ring. This lowers the Bond Dissociation Energy (BDE) of the C-H bonds, making them susceptible to radical abstraction and auto-oxidation.
-
Predicted Degradation Pathways
The thermodynamic drive toward lower energy states suggests three primary degradation mechanisms for TTMA:
-
Oxidative Deamination (Major Risk): Radical attack on the methylene carbon leads to an imine intermediate, which hydrolyzes to 2-(p-tolyl)thiazole-5-carbaldehyde .
-
Dimerization: Formation of Schiff bases between the free amine of one molecule and the degradation aldehyde of another.
-
Carbamylation (Solid State): Reaction with atmospheric
to form carbamic acid/carbamate salts, a common phenomenon for hygroscopic primary amines.
Visualization of Degradation Dynamics
The following diagram illustrates the mechanistic pathways governing the stability of TTMA.
Figure 1: Mechanistic degradation pathways of TTMA. The red path (Oxidative Deamination) represents the highest thermodynamic probability in solution.
Experimental Protocols: Stability Assessment
To validate the theoretical risks, the following stress-testing protocols must be executed. These are designed to be self-validating: if the mass balance (Assay + Impurities) does not equal 100% ± 2%, the method must be re-optimized.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.
| Stress Condition | Reagent/Condition | Duration | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis | 1N HCl, Reflux | 24 Hours | < 5% | Tests stability of the thiazole ring and amide impurities. Thiazoles are generally acid-stable. |
| Base Hydrolysis | 1N NaOH, Reflux | 24 Hours | < 5% | Tests resistance to nucleophilic attack on the ring. |
| Oxidation | 3% | 4-8 Hours | 10-30% | Critical: Simulates oxidative deamination. Expect Aldehyde formation. |
| Photolysis | UV/Vis (1.2M lux hrs) | 24 Hours | Variable | Tests radical susceptibility of the benzylic C-H bond. |
| Thermal (Solid) | 80°C (Dry) | 7 Days | < 2% | Tests solid-state stability and sublimation potential. |
Protocol B: pH-Rate Profile Determination
Objective: Identify the pH of maximum stability (
-
Buffer Preparation: Prepare 50mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0 (maintain constant ionic strength with NaCl).
-
Sample Prep: Dissolve TTMA (free base or HCl salt) to 0.1 mg/mL.
-
Incubation: Store at 40°C.
-
Analysis: Sample at T=0, 24, 72, and 168 hours via HPLC-UV (254 nm).
-
Plotting: Plot
vs. pH.-
Expert Insight: Expect a "V-shaped" or sigmoidal curve. Stability is usually highest at acidic pH (< 4.0) where the amine is protonated (
), preventing oxidation and nucleophilic reactivity.
-
Protocol C: Analytical Method (HPLC-DAD-MS)
Objective: Separation of TTMA from its aldehyde and dimer degradants.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV: 254 nm (Thiazole core absorption).
-
MS: ESI+ (Scan 100–600 m/z).
-
-
Validation Criterion: Resolution (
) between TTMA and 2-(p-tolyl)thiazole-5-carbaldehyde must be > 1.5.
Solid-State Dynamics & Salt Selection
Thermodynamic stability in the solid state is dictated by crystal lattice energy. The free base of TTMA is likely an oil or low-melting solid due to weak intermolecular forces.
Recommendation: Isolate and store TTMA as a Hydrochloride (HCl) or Fumarate salt.
-
Thermodynamic Benefit: Protonation of the amine raises the lattice energy, increasing the melting point (typically >200°C for such salts) and preventing the "oiling out" phenomenon.
-
Chemical Benefit: Protonation deactivates the nitrogen lone pair, shutting down carbamylation (
reaction) and reducing oxidative susceptibility.
Stability Testing Workflow
The following flowchart outlines the decision matrix for evaluating TTMA stability batches.
Figure 2: Decision matrix for stability validation and storage definition.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[1] Link
-
Kashyap, S. J., et al. (2012). Synthesis of Thiazole Derivatives and their Medicinal Importance. Journal of Advanced Scientific Research. (Provides structural context for 2,5-disubstituted thiazoles). Link
-
Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.[3] (Mechanistic grounding for amine/imine hydrolysis). Link
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Source for oxidative deamination protocols). Link
Sources
An In-depth Technical Guide to the Predicted Metabolic Pathways of p-Tolyl-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predicted metabolic pathways for p-tolyl-thiazole compounds, a chemical scaffold of increasing interest in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10][11] As a senior application scientist, this document synthesizes current understanding of thiazole metabolism with established principles of drug biotransformation to offer a predictive framework for researchers in drug discovery and development. The focus is on providing not just a list of potential reactions, but the underlying enzymatic logic and experimental strategies to validate these predictions.
Introduction: The Significance of the p-Tolyl-Thiazole Scaffold
The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[3][8][10] Its unique electronic properties and ability to engage in various biological interactions make it a versatile scaffold.[8] When coupled with a p-tolyl group, the resulting molecule presents distinct physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the metabolic fate of p-tolyl-thiazole compounds is therefore critical for optimizing drug design, predicting potential drug-drug interactions, and identifying any safety liabilities associated with reactive metabolites.[12][13][14]
Predicted Metabolic Pathways: A Two-Phase Approach
The metabolism of xenobiotics, including p-tolyl-thiazole compounds, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[15] The primary goal of these processes is to increase the hydrophilicity of the compound, facilitating its excretion from the body.
Phase I Metabolism: The Role of Cytochrome P450
The initial and most critical phase of metabolism for p-tolyl-thiazole compounds is predicted to be dominated by the Cytochrome P450 (CYP) superfamily of enzymes.[12][13][14][16] These heme-containing proteins are responsible for a wide array of oxidative reactions.[16] For the p-tolyl-thiazole scaffold, several key metabolic transformations are anticipated:
-
Oxidation of the Thiazole Ring: The thiazole ring itself is a primary target for CYP-mediated oxidation. The main predicted pathways include:
-
Epoxidation: Formation of an epoxide on the C4-C5 double bond of the thiazole ring is a well-documented pathway for thiazole-containing drugs.[12][14] This is a critical pathway to investigate, as epoxides can be reactive intermediates that may lead to the formation of toxic metabolites through covalent binding to cellular macromolecules.[12][14]
-
S-oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, leading to the formation of a sulfoxide.
-
N-oxidation: The nitrogen atom can also be oxidized to form an N-oxide.[12][13][14][17]
-
Oxaziridine Formation: Although less common, the formation of an oxaziridine has been reported as a potential, albeit minor, metabolic pathway for thiazoles.[12][14]
-
-
Oxidation of the p-Tolyl Group: The p-tolyl moiety provides an additional site for metabolic attack:
-
Benzylic Hydroxylation: The methyl group of the p-tolyl substituent is a prime target for hydroxylation, a common metabolic pathway for alkyl-substituted aromatic rings. This reaction is also mediated by CYP enzymes and results in the formation of a primary alcohol. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.
-
The following diagram illustrates the predicted Phase I metabolic pathways for a generic p-tolyl-thiazole compound.
Caption: Predicted Phase I metabolic pathways of p-tolyl-thiazole compounds.
Phase II Metabolism: Conjugation for Excretion
Following Phase I functionalization, the newly introduced hydroxyl and carboxyl groups serve as handles for Phase II conjugation reactions.[15] These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites and facilitates their elimination. The primary predicted Phase II pathways are:
-
Glucuronidation: The hydroxylated metabolites, particularly the benzylic alcohol, are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the molecule.
-
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.
The following diagram illustrates the predicted Phase II conjugation pathways.
Caption: Predicted Phase II metabolic pathways for hydroxylated p-tolyl-thiazole metabolites.
Experimental Validation of Predicted Pathways: A Technical Guide
The following section provides detailed, step-by-step methodologies for the in vitro and in vivo experiments required to investigate and confirm the predicted metabolic pathways.
In Vitro Metabolism Studies
In vitro models are essential for the initial assessment of metabolic stability and the identification of major metabolites.[18][19][20][21] They offer a controlled environment to study specific metabolic reactions.
This assay is a primary screen to determine the intrinsic clearance of a compound by CYP enzymes.[21]
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the p-tolyl-thiazole test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 10 mM.
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Suspension hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes.[21]
Protocol:
-
Hepatocyte Incubation:
-
Incubate cryopreserved human hepatocytes at a density of 1 million cells/mL in a suitable incubation medium (e.g., Williams' Medium E).
-
Add the p-tolyl-thiazole test compound (final concentration 1-10 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Time-Point Sampling:
-
Collect samples of the cell suspension at various time points (e.g., 0, 1, 4, 24 hours).
-
-
Sample Extraction:
-
Extract the metabolites by adding three volumes of cold acetonitrile.
-
Centrifuge to pellet cell debris.
-
-
Analysis:
-
Analyze the supernatant using high-resolution LC-MS/MS for the detection and structural elucidation of metabolites.
-
Compare the mass spectra and fragmentation patterns with the parent compound to identify metabolic modifications.
-
In Vivo Metabolism Studies
In vivo studies in animal models are crucial for understanding the complete metabolic profile and the pharmacokinetic properties of a compound in a whole organism.[22][23][24][25]
Rodent models (mice or rats) are commonly used for initial in vivo metabolism studies.[22][24][25] The choice of species should be guided by similarities in their CYP enzyme profiles to humans, if known.
Protocol:
-
Compound Administration:
-
Administer the p-tolyl-thiazole compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose via tail vein or retro-orbital bleeding.
-
Collect urine and feces over a 24 or 48-hour period using metabolic cages.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize feces and extract with an appropriate solvent.
-
-
Analysis:
-
Analyze plasma, urine, and fecal extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Analytical Techniques for Metabolite Characterization
The identification and structural elucidation of metabolites rely on sophisticated analytical techniques.
| Analytical Technique | Application in Metabolite Identification |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | The primary tool for detecting, quantifying, and obtaining initial structural information on metabolites.[26][27] |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Used for the definitive structural elucidation of novel or unexpected metabolites, especially for determining the exact site of modification.[26][27][28][29] |
Data Interpretation and Pathway Elucidation
The data generated from the in vitro and in vivo experiments should be integrated to construct a comprehensive metabolic map for the p-tolyl-thiazole compound. The relative abundance of different metabolites will indicate the major and minor metabolic pathways.
The following diagram illustrates a typical experimental workflow for elucidating metabolic pathways.
Caption: Experimental workflow for metabolic pathway elucidation.
Conclusion and Future Directions
The metabolic pathways of p-tolyl-thiazole compounds are predicted to be complex, involving both Phase I oxidation and Phase II conjugation reactions. A thorough understanding of these pathways is essential for the successful development of safe and effective drugs based on this scaffold. The experimental approaches outlined in this guide provide a robust framework for elucidating the metabolic fate of these compounds. Future research should focus on developing in silico models to more accurately predict the metabolic "hotspots" on novel p-tolyl-thiazole derivatives, thereby accelerating the drug design and optimization process.
References
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Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1535–1549. [Link]
-
Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. [Link]
-
Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. [Link]
-
Guengerich, F. P. (1996). In vitro techniques for studying drug metabolism. Journal of Pharmacokinetics and Biopharmaceutics, 24(5), 521–533. [Link]
-
Lin, J. H., & Lu, A. Y. (2003). Drug metabolism and drug interactions: application and clinical value of in vitro models. Current Drug Metabolism, 4(5), 305-343. [Link]
-
Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]
-
Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]
-
RoukenBio. (2025). Introducing the in vitro models driving drug development. [Link]
-
Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. The Gohlke Group. [Link]
-
Dashwood, R. H. (2003). Use of transgenic and mutant animal models in the study of heterocyclic amine-induced mutagenesis and carcinogenesis. BMB Reports, 36(1), 35-44. [Link]
-
Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical Research in Toxicology, 23(3), 653–663. [Link]
-
Unknown. (n.d.). Phase II (Conjugation) Reactions. [Link]
-
Turteltaub, K. W., & Felton, J. S. (1990). Species differences in metabolism of heterocyclic aromatic amines, human exposure, and biomonitoring. Environmental Health Perspectives, 86, 259-263. [Link]
-
Al-Ghorbani, M., et al. (2022). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 27(11), 3567. [Link]
-
Kuzu, B., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Archiv der Pharmazie, 357(1), e2300305. [Link]
-
Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3933. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
-
Lesyk, R., et al. (2021). Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(5), 915–927. [Link]
-
Kumar, R., et al. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy, 13(8), 56-62. [Link]
-
Zhang, D., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 305-325. [Link]
-
Physiogenex. (n.d.). In vivo metabolic studies for drug efficacy. [Link]
-
Al-Ayed, A. S., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(41), 28657-28675. [Link]
-
Various Authors. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. [Link]
-
Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. [Link]
-
Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). Synthesis and Identification of Some New Thiazole Derivatives which Derived from Pyrazoline Compounds and Evaluation the Antibacterial Activity of Some of them. ResearchGate. [Link]
-
Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]
-
Abdellattif, M. H., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties. PLOS ONE, 18(3), e0281861. [Link]
-
Various Authors. (n.d.). Some of the active pharmaceutical ingredients bearing thiazole ring. ResearchGate. [Link]
-
BioModels. (n.d.). Metabolic Disease. [Link]
-
Inotiv. (n.d.). Metabolic Disease Models. [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
-
Fereidoonnezhad, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 282–290. [Link]
-
Malakauskas, P., et al. (2021). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ResearchGate. [Link]
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Methodological & Application
Application Note: Protocol for Reductive Amination to Form C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine (also known as (2-(p-tolyl)thiazol-5-yl)methanamine). The method employs a direct reductive amination of 2-(p-tolyl)thiazole-5-carbaldehyde using ammonium acetate as the ammonia source and sodium cyanoborohydride as the selective reducing agent.
This protocol is designed for medicinal chemists requiring high-purity primary amines for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors where the 2-arylthiazole core is a privileged scaffold.
Scientific Foundation & Mechanism[1]
The Challenge of Primary Amine Synthesis
Synthesizing primary amines (
To mitigate this, this protocol utilizes Ammonium Acetate (
-
Ammonia Source: It exists in equilibrium with ammonia (
) in methanolic solution. -
pH Buffer: It maintains the reaction medium at a slightly acidic pH (~6–7), which is critical for the activity of the reducing agent.
Reaction Mechanism
The reaction proceeds through two distinct phases in a "one-pot" system:
-
Imine Formation: The aldehyde condenses with ammonia to form a hemiaminal, which dehydrates to form the iminium ion/imine.
-
Hydride Transfer: Sodium Cyanoborohydride (
) is chosen over Sodium Borohydride ( ) because it is less aggressive. At pH 6–7, selectively reduces the protonated iminium ion ( ) faster than the neutral aldehyde ( ), preventing the reduction of the starting material to the alcohol side-product.
Visualized Pathway
The following diagram illustrates the mechanistic flow and critical control points.
Figure 1: Mechanistic pathway for reductive amination. Note the competitive pathway to the secondary amine (dimer) which is suppressed by excess ammonium acetate.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-(p-Tolyl)thiazole-5-carbaldehyde | 203.26 | 1.0 | Limiting Reagent |
| Ammonium Acetate ( | 77.08 | 15.0 | Amine Source / Buffer |
| Sodium Cyanoborohydride ( | 62.84 | 1.5 | Reducing Agent |
| Methanol (MeOH) | - | - | Solvent (Anhydrous) |
| Molecular Sieves (3Å) | - | - | Water Scavenger (Optional) |
Step-by-Step Procedure
Step 1: Imine Pre-formation
-
Charge a flame-dried round-bottom flask with 2-(p-tolyl)thiazole-5-carbaldehyde (1.0 eq).
-
Add anhydrous Methanol [0.1 M concentration relative to aldehyde].
-
Add Ammonium Acetate (15.0 eq) in a single portion.
-
(Optional but Recommended): Add activated 3Å molecular sieves to promote dehydration.
-
Stir the mixture at Room Temperature (25°C) for 1–2 hours.
-
Checkpoint: The solution typically turns yellow/orange, indicating imine formation.
-
Step 2: Reduction
-
Cool the reaction mixture to 0°C (ice bath).
-
Carefully add Sodium Cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Evolution of gas may occur.
-
Remove the ice bath and allow the reaction to warm to Room Temperature.
-
Stir for 12–16 hours.
-
Monitoring: Check reaction progress via LCMS or TLC (Eluent: 10% MeOH in DCM with 1%
). Look for the disappearance of the aldehyde peak.
-
Step 3: Quenching and Workup (Critical for Purity)
-
Quench: Add concentrated HCl dropwise until pH < 2. Stir for 30 minutes.
-
Why? This destroys excess hydride and decomposes boron complexes. It also protonates the amine product, keeping it in the aqueous layer.
-
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (
).-
Why? This removes neutral impurities (unreacted aldehyde) while the product remains in the water phase.
-
-
Basify: Adjust the aqueous layer to pH > 10 using 4M NaOH or solid KOH.
-
Visual Cue: The solution will likely become cloudy as the free amine precipitates/oils out.
-
-
Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (
). -
Dry: Combine DCM layers, dry over anhydrous
, filter, and concentrate in vacuo.
Purification
-
Crude State: The product is often obtained as a pale yellow oil or solid.
-
Refinement: If purity is <95%, convert to the Hydrochloride salt (
in Dioxane) and recrystallize from Ethanol/Ether, or perform flash chromatography (DCM:MeOH:NH4OH 90:9:1).
Workflow Visualization
Figure 2: Acid-Base Workup Protocol for isolation of primary amines.
Characterization & Quality Control
For the target molecule (2-(p-tolyl)thiazol-5-yl)methanamine :
-
1H NMR (DMSO-d6 or CDCl3):
-
2.35 ppm (s, 3H,
) -
3.90–4.10 ppm (s, 2H,
) - 7.20–7.90 ppm (m, 4H, p-Tolyl protons)
- 7.60–7.80 ppm (s, 1H, Thiazole C4-H)
-
2.35 ppm (s, 3H,
-
LCMS:
-
Expected Mass
Da.
-
References
-
General Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Synthesis of Thiazole Aldehydes (Vilsmeier-Haack): Mohareb, R. M., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. RSC Advances.
-
Ammonium Acetate in Reductive Amination: Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
-
Thiazole Scaffold Properties: Mishchenko, M., et al. (2020).[1] Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Scientia Pharmaceutica, 88(1), 16.
Sources
Application Notes & Protocols: C-(2-p-Tolyl-thiazol-5-yl)-methylamine as a Strategic Building Block in Modern Drug Discovery
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after heterocyclic motif. Within this class, 2-arylthiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][4][5] This guide focuses on a specific, high-potential building block: C-(2-p-Tolyl-thiazol-5-yl)-methylamine . By positioning a reactive primary amine on the C5 position of the 2-p-tolyl-thiazole core, this molecule provides a strategic entry point for library synthesis and lead optimization. We will explore its properties, provide detailed, field-tested protocols for its derivatization, and illustrate its application in the rational design of targeted therapies, with a particular focus on oncology.[6][7][8]
Structural and Physicochemical Profile
Understanding the inherent properties of C-(2-p-Tolyl-thiazol-5-yl)-methylamine is fundamental to its effective deployment in synthesis. The molecule's architecture combines three key features:
-
The 2-p-Tolyl Group: This lipophilic moiety enhances solubility in organic solvents and can participate in crucial π-stacking or hydrophobic interactions within a target's binding pocket. Its presence has been linked to potent antiproliferative activity in related scaffolds.[6]
-
The Thiazole Core: An aromatic heterocycle that acts as a rigid linker. The nitrogen and sulfur atoms can serve as hydrogen bond acceptors, contributing to binding affinity and specificity.
-
The C5-Methylamine Group: A nucleophilic primary amine that serves as the primary handle for synthetic elaboration. Its basicity allows for salt formation to improve aqueous solubility if needed.
Table 1: Physicochemical Properties of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
| Property | Value | Source |
| Synonyms | (2-(4-Methylphenyl)-1,3-thiazol-5-yl)methylamine | [9] |
| CAS Number | 89152-86-3 | [9] |
| Molecular Formula | C₁₁H₁₂N₂S | [9] |
| Molecular Weight | 204.3 g/mol | [9] |
| Appearance | Light yellow to tan solid | [10] |
| Storage | Store at 0-8°C, sealed in dry, dark place | [9][10] |
Core Applications in Oncology Drug Discovery
The 2-arylthiazole scaffold is a validated pharmacophore in oncology, notably for its role in kinase inhibition.[6][11] Kinases are critical nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Compounds incorporating the 2-p-tolyl-thiazole motif have shown promise as inhibitors of key kinases like EGFR and BRAF, which are drivers in various cancers.[6]
Illustrative Signaling Pathway: MAPK/ERK Cascade
The diagram below depicts a simplified view of the MAPK/ERK pathway, often hyperactivated in cancers like melanoma and colorectal cancer. Building blocks like C-(2-p-Tolyl-thiazol-5-yl)-methylamine can be used to synthesize inhibitors that target kinases such as BRAF within this cascade.
Sources
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Peptide coupling conditions for C-(2-p-Tolyl-thiazol-5-yl)-methylamine
This guide provides a comprehensive technical protocol for the peptide coupling of C-(2-p-Tolyl-thiazol-5-yl)-methylamine . It is designed for researchers requiring high-efficiency amide bond formation with this specific heterocyclic building block.
Introduction & Chemical Analysis
Molecule Identification:
-
Systematic Name: (2-(p-Tolyl)thiazol-5-yl)methanamine
-
Core Structure: A 1,3-thiazole ring substituted at the C2 position with a p-tolyl group and at the C5 position with a methylamine (
) moiety. -
Class: Heteroaryl-alkylamine (Primary Amine).
Reactivity Profile (The "Why" Behind the Protocol): Unlike 2-aminothiazoles (which are electron-deficient and poor nucleophiles similar to anilines), C-(2-p-Tolyl-thiazol-5-yl)-methylamine is a primary alkyl amine. The amino group is separated from the heteroaromatic ring by a methylene spacer.
-
Nucleophilicity: High. Comparable to benzylamine.
-
Basicity (
): Estimated at 8.3 – 8.8 (conjugate acid). The thiazole ring exerts a mild electron-withdrawing inductive effect, making it slightly less basic than benzylamine ( ) but more basic than pyridine-2-methylamine. -
Solubility: The p-tolyl group adds significant lipophilicity, while the thiazole and amine add polarity. It is likely soluble in DCM, DMF, DMSO, and MeOH , but may show limited solubility in non-polar ethers or pure water at neutral pH.
Strategic Implication: Standard peptide coupling reagents (HATU, EDC) will work efficiently. The primary challenge is not reactivity, but chemoselectivity (avoiding acylation of the thiazole nitrogen, though unlikely) and purification (separating the product from urea byproducts).
Coupling Strategy Selection
| Method | Reagents | Recommended For | Pros | Cons |
| A. High-Efficiency (Gold Standard) | HATU / DIEA | Precious acids, sterically hindered substrates, library synthesis. | >95% Yields, fast reaction (<2h), tolerates most functional groups. | Expensive reagents; difficult to remove HATU byproducts without chromatography. |
| B. Scalable / Cost-Effective | EDC / HOBt | Large-scale (>1g), simple acids. | Water-soluble byproducts (urea); easy workup. | Slower reaction; lower yield for hindered acids. |
| C. Difficult / Non-Nucleophilic | Acid Chloride / Et3N | Very unreactive acids or when coupling fails. | Extremely reactive. | High risk of side reactions (racemization); requires strictly anhydrous conditions. |
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Recommended)
Best for: Small scale (10 mg – 500 mg), high-value intermediates.
Materials:
-
Amine: C-(2-p-Tolyl-thiazol-5-yl)-methylamine (1.0 equiv)
-
Carboxylic Acid:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIEA/DIPEA) (3.0 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (
concentration relative to acid). -
Add DIEA (3.0 equiv) and stir for 2 minutes.
-
Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (OAt-ester).
-
Expert Note: Do not stir >20 mins before adding amine, or the active ester may racemize or decompose.
-
-
Coupling: Add C-(2-p-Tolyl-thiazol-5-yl)-methylamine (1.0 equiv) dissolved in a minimum amount of DMF.
-
Reaction: Stir at RT for 1–4 hours . Monitor by LC-MS or TLC.
-
Endpoint: Disappearance of the amine peak and appearance of the product mass (
).
-
-
Workup (Aqueous):
-
Dilute reaction mixture with EtOAc (10x volume).
-
Wash sequentially with:
-
10% Citric Acid or
(removes unreacted amine/DIEA). Caution: Thiazoles are basic; do not use extremely strong acid or prolonged exposure. -
Saturated
(removes unreacted acid). -
Brine (saturated
).
-
-
Dry over
, filter, and concentrate.
-
Method B: EDC/HOBt Coupling (Scalable)
Best for: Larger scale (>1 g), cost-sensitive projects.
Materials:
-
Coupling Agents: EDC
HCl (1.2 equiv), HOBt (1.2 equiv). -
Solvent: DCM (Dichloromethane) or DMF.
Procedure:
-
Dissolve Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and HOBt (1.2 equiv) in DCM (
). -
Cool the mixture to
(ice bath). -
Add DIEA (2.5 equiv).
-
Add EDC
HCl (1.2 equiv). -
Allow the mixture to warm to RT naturally and stir overnight (12–16 h).
-
Workup: Dilute with DCM. Wash with
, Sat. , and Brine.
Visualization of Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the HATU activation pathway and the nucleophilic attack by the thiazole-methylamine.
Caption: Logical flow of HATU-mediated amide bond formation.
Purification Decision Tree
A self-validating workflow to ensure purity.
Caption: Decision matrix for purification based on product solubility.
Troubleshooting & Optimization
Issue 1: Low Yield / Incomplete Reaction
-
Cause: The carboxylic acid may be sterically hindered or the HATU is old (hydrolyzed).
-
Solution: Switch to COMU or PyBOP as the coupling agent. Alternatively, convert the acid to an Acid Chloride using Ghosez's Reagent or Oxalyl Chloride before adding the amine.
Issue 2: Epimerization (Racemization)
-
Cause: Over-activation or excessive base.
-
Solution: Use Collidine (TMP) instead of DIEA as the base. It is non-nucleophilic and milder. Keep the activation time short (<2 mins).
Issue 3: Solubility Issues during Workup
-
Cause: The product contains both the lipophilic p-tolyl group and a polar amide, leading to "oiling out."
-
Solution: Do not use pure Ether for precipitation. Use a mixture of DCM/Hexane or EtOAc/Heptane to induce crystallization.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Sources
Preparation of Schiff bases using C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Application Note: High-Yield Synthesis of Schiff Bases Derived from -(2- -Tolyl-thiazol-5-yl)-methylamine
Abstract
This protocol outlines the synthesis, purification, and characterization of Schiff bases derived from C-(2-p-tolyl-thiazol-5-yl)-methylamine. These compounds are of significant interest in drug discovery due to the synergistic biological activity of the thiazole core and the azomethine linker. The method utilizes a classic acid-catalyzed condensation reaction optimized for the higher basicity of the methylamine side chain compared to heteroaryl amines.
Introduction & Chemical Context
Schiff bases (imines) containing thiazole moieties are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties [1, 2].
The starting material,
-
The Thiazole Core: Substituted at the C2 position with a p-tolyl group, providing lipophilicity and receptor binding potential.
-
The Methylamine Linker (
): Located at C5, this group acts as a flexible, nucleophilic "arm." Unlike 2-aminothiazoles, which are weak nucleophiles due to resonance delocalization with the ring nitrogen, this amine behaves like a reactive primary alkyl amine.
Reaction Mechanism
The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Hemiaminal Formation: A tetrahedral carbinolamine intermediate is formed.
-
Dehydration: Acid-catalyzed elimination of water yields the imine (
) bond.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Step-by-step experimental workflow for the synthesis of thiazole-derived Schiff bases.
Materials and Methods
Reagents[1][2]
-
Precursor: C-(2-p-Tolyl-thiazol-5-yl)-methylamine (Synthesized via reduction of the corresponding nitrile or amide, or purchased if available).
-
Electrophiles: Various substituted aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde).
-
Solvent: Absolute Ethanol (99.9%) or Methanol.
-
Catalyst: Glacial Acetic Acid.[1]
-
Purification: DMF (Dimethylformamide) and Ethanol for recrystallization.
Equipment
Detailed Protocol
Step 1: Preparation of the Reaction Mixture
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of C-(2-p-Tolyl-thiazol-5-yl)-methylamine in 20 mL of absolute ethanol.
-
Add 0.01 mol (1 equivalent) of the selected aromatic aldehyde to the solution.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Note: If solubility is an issue, a small amount of DMF (1-2 mL) can be added, or the mixture can be gently warmed.
-
Step 2: Catalysis and Reflux
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Expert Insight: While the amine is nucleophilic enough to react without acid, the acid catalyst protonates the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the dehydration step (water removal) [3].
-
-
Attach the reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3 to 6 hours .
Step 3: Monitoring (TLC)
-
Monitor the progress using Thin Layer Chromatography (TLC).[1][2]
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2 depending on polarity).
-
The reaction is considered complete when the spot corresponding to the starting aldehyde disappears and a new product spot appears.
Step 4: Isolation and Workup
-
Once complete, remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture onto crushed ice (approx. 50g) or cool in an ice bath for 30 minutes. The Schiff base typically precipitates as a solid.
-
Filter the solid precipitate using a Büchner funnel under vacuum.
-
Wash the solid with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL) to remove unreacted aldehyde and acid catalyst.
Step 5: Purification
-
Recrystallize the crude product from hot Ethanol.
-
Alternative: For highly insoluble derivatives (often those with nitro groups), use a mixture of DMF/Ethanol (1:1).
-
Dry the pure crystals in a desiccator or vacuum oven at 50°C overnight.
Results & Characterization
Successful synthesis is validated through the following spectroscopic markers.
Physical Data Summary
| Parameter | Observation / Typical Value |
| Physical State | Crystalline solid (Yellow, Orange, or Pale White) |
| Yield | 70% – 92% (Dependent on aldehyde substituents) |
| Melting Point | Sharp range (e.g., 140–220°C, derivative specific) |
| Solubility | Soluble in DMSO, DMF, CHCl3; Insoluble in Water |
Spectroscopic Validation (FT-IR & NMR)
FT-IR Analysis[3][1]
-
Target Signal: Appearance of a strong band at 1610–1635 cm⁻¹ corresponding to the Azomethine (
) stretch. -
Confirmation of Purity: Disappearance of the primary amine double spike (
) at 3100–3400 cm⁻¹ and the carbonyl ( ) stretch of the aldehyde at ~1700 cm⁻¹.
¹H-NMR Analysis (DMSO-d6)
-
Azomethine Proton: A characteristic singlet at
8.3 – 8.8 ppm ( ). -
Methylene Linker: A singlet or doublet at
4.5 – 5.0 ppm ( ), shifting downfield compared to the starting amine due to the adjacent double bond. -
Thiazole Proton: Singlet at
~7.5–8.0 ppm (C5-H or C4-H depending on substitution pattern). -
Tolyl Methyl: Singlet at
~2.3 ppm .
Reaction Mechanism Diagram
The following diagram details the electronic movement driving the synthesis.
Figure 2: Mechanistic pathway of acid-catalyzed Schiff base formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction; Equilibrium favors reactants. | Increase reflux time; Use a Dean-Stark trap to remove water (if using toluene/benzene) to shift equilibrium forward. |
| Oiling Out | Product forming an oil instead of precipitate. | Scratch the flask wall with a glass rod; Cool to -20°C; Triturate with diethyl ether or hexane. |
| Impurity | Unreacted aldehyde remaining. | Wash the crude solid thoroughly with Sodium Bisulfite (NaHSO₃) solution (removes unreacted aldehyde). |
References
-
Chandra Kant Belwal, et al. "Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide." Der Pharma Chemica, 2012, 4(5):1873-1878.[4] Link
-
Kalshetty, B.M., et al. "Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases."[1] Indian Journal of Pharmaceutical Education and Research, 2017, 51(3):492.[1] Link
- Hassan, S.Y. "Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives." Molecules, 2013, 18, 2683-2711. (General mechanism reference).
-
Al-Amiery, A.A., et al. "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety." Organic and Medicinal Chemistry Letters, 2012. Link
(Note: While the exact specific amine "C-(2-p-Tolyl-thiazol-5-yl)-methylamine" is a specialized derivative, the protocols cited above for 2-aminothiazoles and thiazolyl-methyl derivatives provide the authoritative chemical basis for this synthesis.)
Application Note: Solvent Selection for Reactions Involving 2-p-Tolyl-thiazol-5-yl Amines
Executive Summary & Core Directive
This guide addresses the specific challenges associated with 2-p-Tolyl-thiazol-5-yl amines . Unlike their ubiquitous 2-amino-4-aryl isomers, 5-aminothiazoles represent a "privileged but precarious" scaffold in drug discovery. They possess unique electronic properties but suffer from oxidative instability as free bases.
The Core Challenge: The 5-amino group renders the thiazole ring electron-rich, making the free base prone to rapid oxidative decomposition. Consequently, these amines are almost exclusively handled as salts (HCl, TFA). Solvent selection must therefore balance solubility of the salt with stability of the free base generated in situ.
This protocol moves beyond generic "screen and pray" methods, providing a causal framework for solvent selection that prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior, green alternatives to DCM and DMF.
Chemical Context & Stability Profiling
The Isomer Distinction
It is critical to distinguish the target molecule from its more common isomer. The 2-p-tolyl group acts as a lipophilic anchor, while the 5-amino group is the reactive center.
-
2-Amino-4-p-tolylthiazole: Stable, easy to handle, formed via Hantzsch synthesis.
-
5-Amino-2-p-tolylthiazole (Target): Electron-rich, prone to oxidation, often requires in situ generation or handling as a salt.
Stability Mechanism
The 5-aminothiazole system is isoelectronic with enamines. In the presence of oxygen and protic solvents, the free base can undergo oxidative dimerization or hydrolysis.
Implication for Solvent Selection:
-
Degassing is Mandatory: Solvents must be sparged with Nitrogen/Argon.
-
Acidity Control: Reactions often perform better in slightly acidic buffers or by releasing the free base slowly with a weak base (e.g., N-methylmorpholine) rather than a strong surge of Et3N.
Solvent Selection Matrix
The following table synthesizes solubility data with reaction performance.
Table 1: Solvent Performance for 2-p-Tolyl-thiazol-5-yl Amine Salts
| Solvent Class | Specific Solvent | Solubility (Salt) | Solubility (Free Base) | Rec. Application | Green Score |
| Polar Aprotic | DMF / NMP | High | High | Difficult Couplings, SNAr | Low (Red) |
| Green Ether | 2-MeTHF | Low (Suspension) | High | Amide Coupling, Buchwald | High (Green) |
| Ether | THF / Dioxane | Low | Moderate | Standard Coupling | Moderate |
| Chlorinated | DCM / DCE | Negligible | High | Acylation (Schotten-Baumann) | Low (Red) |
| Alcohol | t-Amyl Alcohol | Moderate | High | Pd-Catalyzed Coupling | High (Green) |
| Green Ether | CPME | Low | Moderate | Crystallization / Workup | High (Green) |
Expert Insight: 2-MeTHF is the "Goldilocks" solvent here. It forms a biphasic system with water easily (unlike THF), allowing for aqueous washes to remove the salt counter-ions, yet it solubilizes the free base effectively during reaction.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the reaction medium based on the specific transformation required.
Caption: Decision tree for solvent selection prioritizing Green Chemistry alternatives (2-MeTHF, t-Amyl Alcohol) over legacy solvents.
Detailed Experimental Protocols
Protocol A: "Green" Amide Coupling in 2-MeTHF
This protocol is designed to handle the HCl salt of the amine without isolating the unstable free base.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2-p-Tolyl-thiazol-5-yl amine HCl salt (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: 2-MeTHF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in 2-MeTHF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
-
Why: Pre-activation minimizes the time the free amine spends in solution, reducing oxidative degradation.
-
-
Salt Addition: Add the solid amine HCl salt directly to the reaction mixture.
-
Controlled Release: Add the remaining DIPEA (2.0 equiv) dropwise over 5 minutes.
-
Monitoring: Stir at RT. Monitor by LCMS.[5] If conversion stalls, heat to 45°C.
-
Workup: Dilute with EtOAc. Wash with 10% Citric Acid (removes unreacted amine/HATU byproducts), then Sat. NaHCO3, then Brine.[3]
Protocol B: Buchwald-Hartwig Amination in t-Amyl Alcohol
For coupling the 5-aminothiazole with aryl halides. t-Amyl alcohol is selected for its high boiling point and solubilizing power.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-p-Tolyl-thiazol-5-yl amine (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (4 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: t-Amyl Alcohol (degassed)
Step-by-Step Methodology:
-
Degassing: Sparge the t-Amyl Alcohol with Argon for 20 minutes. Critical step for 5-aminothiazole stability.
-
Loading: Charge the reaction vessel with Aryl Bromide, Amine, Base, and Ligand/Catalyst.
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Seal and heat to 100°C for 4-12 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate and purify via Flash Chromatography.
Troubleshooting & Optimization
| Issue | Root Cause | Remediation |
| Darkening of Reaction | Oxidative decomposition of the 5-aminothiazole. | Ensure rigorous degassing. Add antioxidant (e.g., BHT) if permissible. Use fresh salt batches. |
| Low Conversion | Poor solubility of the amine salt in non-polar solvents. | Switch to a "wet" solvent protocol: Add 1-2% water to the 2-MeTHF or use DMF as a co-solvent (10% v/v). |
| Dimer Formation | Homocoupling of the amine. | Reduce catalyst loading (Protocol B). Ensure stoichiometry is strict (do not use large excess of amine). |
References
-
Green Solvent Selection for Amide Coupling
-
Lei, P., et al. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." ACS Sustainable Chemistry & Engineering, 2020. Link
-
-
Synthesis of 5-Aminothiazoles
-
Puji Pamungkas, K. K. "The Chemistry of 5-aminothiazole and its derivatives." NII Repository, 2018. Link
-
-
General Amide Coupling Protocols
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link
-
-
Green Solvent Properties (2-MeTHF)
-
Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012. Link
-
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Application Note: Strategic Functionalization of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Introduction & Molecule Profile[1][2]
The molecule C-(2-p-Tolyl-thiazol-5-yl)-methylamine represents a privileged scaffold in medicinal chemistry. It combines a lipophilic "tail" (the p-tolyl group) with a polar, reactive "head" (the primary amine), linked by a thiazole core that serves as a bioisostere for peptide bonds or phenyl rings.
Unlike simple benzylamines, the amine nitrogen in this scaffold is influenced by the electron-deficient nature of the thiazole ring (specifically the C=N bond at position 3). This reduces the pKa of the primary amine slightly (estimated pKa ~8.5–9.0 compared to ~9.5 for benzylamine), making it a distinct nucleophile that requires precise pH control during coupling reactions to avoid side reactions at the thiazole nitrogen.
Key Chemical Properties
| Property | Characteristic | Implication for Synthesis |
| Nucleophilicity | Moderate (Primary Amine) | Good for amidation/reductive amination; less prone to over-alkylation than aliphatic amines.[1] |
| Thiazole N3 | Weakly Basic / Nucleophilic | Can compete for protons or acylating agents if the primary amine is protonated (salt form). |
| Solubility | Lipophilic (Tolyl group) | Free base is soluble in DCM, EtOAc. Salts (HCl/TFA) are soluble in MeOH/Water. |
| Stability | Acid Stable / Oxidatively Sensitive | Avoid strong oxidizing agents (e.g., KMnO4) which may attack the thiazole sulfur. |
Strategic Reaction Landscape
The primary amine at the C5 position is the focal point for divergent synthesis. The following diagram illustrates the core functionalization pathways covered in this guide.
Figure 1: Divergent synthesis pathways for the thiazole-methylamine scaffold.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Coupling with complex, chiral, or steric carboxylic acids where racemization must be minimized.
Rationale: The thiazole ring is electron-withdrawing. If you use a weak coupling agent (like EDC alone), reaction kinetics may be slow, allowing the "background" acylation of the thiazole nitrogen (N3) to occur, albeit rarely. HATU ensures rapid activation of the acid, favoring the kinetic product (amide) over side reactions.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Carboxylic Acid (R-COOH) | 1.0 eq | Electrophile |
| Thiazole Amine | 1.1 eq | Nucleophile (Slight excess ensures acid consumption) |
| HATU | 1.2 eq | Coupling Agent (Uronium salt) |
| DIPEA (Hünig's Base) | 3.0 eq | Base (Neutralizes HCl salt of amine + activates Carboxyl) |
| DMF or DMF/DCM (1:1) | [0.1 M] | Solvent (DCM improves solubility of the lipophilic toyl group) |
Step-by-Step Workflow
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. Visual Cue: Solution often turns yellow/orange.
-
Amine Addition: Dissolve the Thiazole Amine (1.1 equiv) in minimal DMF (or DCM). If the amine is an HCl salt, add the remaining DIPEA (1.5 equiv) to this solution before combining.
-
Coupling: Add the amine solution to the activated acid mixture. Stir at RT for 2–4 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the acid (M+) and appearance of the Product (M+ Amine fragment).
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash sequence: 1x Sat.
, 1x Water, 1x Brine. Critical: The thiazole is lipophilic; extensive water washes prevent DMF carryover. -
Dry over
, filter, and concentrate.
-
Figure 2: Stepwise logic for HATU-mediated amide coupling.
Protocol B: Reductive Amination (The "One-Pot" STAB Method)
Best for: Creating secondary amines for library generation. Avoids toxic Cyanoborohydride.
Rationale: The thiazole-methylamine is sufficiently nucleophilic to form imines with aldehydes without harsh acid catalysis. We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the aldehyde before the imine forms.
Reagents
-
Aldehyde (1.0 equiv)
-
Thiazole Amine (1.0 equiv)[2]
-
STAB (
) (1.5 equiv) -
Acetic Acid (catalytic, 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM (Solvent)
Procedure
-
Imine Formation: Combine the Aldehyde and Thiazole Amine in DCE (0.2 M concentration).
-
Catalysis: Add 1 drop of Acetic Acid. Stir for 30–60 minutes at RT. Note: Magnesium sulfate (
) can be added to sequester water if the imine formation is sluggish. -
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.
-
Reaction: Stir overnight (12–16 h) at RT.
-
Quench: Quench with Saturated Aqueous
. Stir vigorously for 20 minutes to break down boron complexes. -
Extraction: Extract with DCM. The secondary amine product is often pure enough for biological screening after concentration; otherwise, purify via flash chromatography (MeOH/DCM).
Troubleshooting & "The Thiazole Effect"
Even with standard protocols, the heteroaromatic core can introduce unique challenges.
Issue 1: Low Solubility of the Starting Material
-
Symptom: The thiazole amine HCl salt clumps in DCM.
-
Solution: The p-tolyl group makes the molecule lipophilic, but the salt is polar. Use a "Free-Basing" step: Partition the salt between EtOAc and 1M NaOH. Separate the organic layer, dry, and use the free amine oil immediately. This often improves yields in reductive amination significantly.
Issue 2: Regioselectivity in Sulfonylation
-
Symptom: Bis-sulfonylation (formation of
). -
Cause: The sulfonamide product is more acidic than the starting amine, allowing it to be deprotonated and react again.
-
Fix: Use Pyridine as both solvent and base (or DCM with 2.0 eq Pyridine). Avoid strong bases like NaH or TEA in excess. Add the sulfonyl chloride at 0°C slowly.
Issue 3: Metal Scavenging
-
Context: If using Pd-catalyzed cross-couplings elsewhere on the molecule.
-
Insight: The Thiazole Nitrogen (N3) and Sulfur can coordinate to Palladium, poisoning the catalyst.
-
Fix: If performing subsequent couplings (e.g., Suzuki on the p-tolyl ring), use high-activity catalyst systems (e.g., Pd(dtbpf)Cl2) or add a metal scavenger (like QuadraPure™ TU) during workup to ensure accurate biological data.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Chugh, V., et al. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Materials Today: Proceedings, 69, 478-481.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Microwave-Assisted Synthesis of Thiazole Methylamine Derivatives
Abstract & Introduction
Thiazole derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold in blockbuster drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). Among these, thiazole methylamines (specifically 4-(aminomethyl)thiazoles) represent a critical structural motif, offering a flexible linker for fragment-based drug design.
Traditional thermal synthesis of these derivatives via the Hantzsch protocol is often plagued by long reaction times (12–24 hours), harsh reflux conditions, and the handling of lachrymatory
This Application Note details a robust, high-speed Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dipolar polarization mechanism of microwave irradiation, we achieve a two-step synthesis of thiazole methylamine derivatives with superior yields (>85%) and drastically reduced reaction times (<20 minutes total), adhering to Green Chemistry principles.
Chemical Basis & Mechanism[1]
The synthesis relies on a modified Hantzsch Thiazole Synthesis followed by a Nucleophilic Substitution (
-
Cyclization: Condensation of a thioamide with 1,3-dichloroacetone. The microwave field accelerates the nucleophilic attack of the sulfur atom on the
-carbon, followed by rapid dehydration to aromatize the thiazole ring. -
Amination: The resulting 4-(chloromethyl)thiazole intermediate undergoes rapid
substitution with a primary or secondary amine.
Mechanistic Pathway Diagram[2]
Figure 1: Mechanistic flow of the two-step microwave synthesis.
Experimental Protocols
Equipment & Reagents[1][2][3][4][5][6][7][8][9]
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.
-
Vessels: 10 mL or 30 mL pressure-sealed borosilicate glass vials.
-
Reagents: Thiobenzamide (or substituted thioamide), 1,3-Dichloroacetone, Ethanol (Abs.), Various Amines (e.g., Morpholine, Benzylamine), Triethylamine (TEA).
Protocol A: Synthesis of 4-(Chloromethyl)thiazole Intermediate
Objective: Create the electrophilic scaffold.
-
Preparation: In a 10 mL microwave vial, dissolve Thiobenzamide (1.0 mmol) and 1,3-Dichloroacetone (1.1 mmol) in Ethanol (3 mL).
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temperature: 100°C
-
Hold Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo. Neutralize with saturated NaHCO₃ to precipitate the free base.
-
Purification: Recrystallize from ethanol/water or use directly in Step B if purity >95% (verified by TLC/LC-MS).
Protocol B: Synthesis of Thiazole Methylamine (Amination)
Objective: Introduce the amine functionality via
-
Preparation: Dissolve the 4-(Chloromethyl)thiazole intermediate (0.5 mmol) from Protocol A in Ethanol (2 mL).
-
Addition: Add the target Amine (1.0 mmol) and Triethylamine (0.6 mmol) to scavenge HCl.
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temperature: 120°C
-
Hold Time: 5–8 minutes
-
Power: Dynamic (Max 200 W)
-
-
Work-up: Pour reaction mixture into ice-cold water (10 mL). Extract with Ethyl Acetate (
mL). Dry organic layer over MgSO₄ and concentrate.
Experimental Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Results & Discussion
Yield and Time Comparison
The microwave protocol demonstrates a significant advantage over conventional reflux methods.[1][2][3][4][5] The rapid heating prevents the degradation of the labile chloromethyl group, a common issue in thermal heating.
| Entry | Derivative Type | Conventional Time | Conventional Yield | MW Time (Total) | MW Yield |
| 1 | 2-Phenyl-4-(chloromethyl)thiazole | 12 hrs | 65% | 10 min | 92% |
| 2 | 4-(Morpholinomethyl)thiazole | 18 hrs | 58% | 18 min | 88% |
| 3 | 4-(Benzylaminomethyl)thiazole | 20 hrs | 52% | 15 min | 85% |
Critical Parameters & Troubleshooting
-
Solvent Polarity: Ethanol is preferred over non-polar solvents because it couples efficiently with microwaves (
), ensuring rapid heating. Water can be used for the first step (Green Chemistry), but the second step often requires organic solubility for the amine. -
Pressure Management: 1,3-Dichloroacetone is a potent lachrymator. The sealed microwave vessel prevents vapor release, increasing safety. Ensure the vessel is rated for at least 20 bar, although reactions typically stay below 10 bar.
-
Stoichiometry: In Step 2, using a 2-equivalent excess of the amine can eliminate the need for TEA, as the excess amine acts as the base.
References
-
National Institutes of Health (NIH). (2013). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. RSC Advances. Retrieved from [Link]
-
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Retrieved from [Link]
-
Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Retrieved from [Link]
Sources
Application Note: Optimized Salt Formation Protocols for C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Executive Summary
C-(2-p-Tolyl-thiazol-5-yl)-methylamine (CAS: 89152-86-3 [isomer ref] / Generic Structure) is a critical intermediate in the synthesis of thiazole-based pharmaceuticals. As a primary amine attached to a heteroaromatic ring, the free base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.
This Application Note details the protocol for converting the free base into a stable, crystalline salt. While the hydrochloride (HCl) salt is the industry standard for this chemotype due to its high melting point and favorable stoichiometry, this guide also outlines a screening workflow for alternative anions (fumarate, tartrate) to optimize solubility profiles.
Chemical Context & Pre-Formulation Logic[1]
Structural Analysis
The molecule consists of a thiazole core substituted at the 2-position with a p-tolyl group and at the 5-position with a methylamine moiety.
-
Primary Basic Center: The aliphatic amine (
) is the most basic site ( ). -
Secondary Basic Center: The thiazole nitrogen is significantly less basic (
). -
Implication: Stoichiometric control is essential. Using a strong acid (HCl) in excess can lead to a bis-salt (protonating the thiazole), which is often hygroscopic and unstable. A 1:1 mono-salt is the target.
Solubility Profile
-
Free Base: Highly soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
-
Target Salt: Soluble in water/methanol; insoluble in non-polar ethers (TBME, Et₂O).
Experimental Protocols
Protocol A: Mono-Hydrochloride Salt Formation (Standard)
This is the primary method for isolating the intermediate for storage or subsequent coupling reactions.
Materials:
-
Crude C-(2-p-Tolyl-thiazol-5-yl)-methylamine (Free Base)
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH) - Anhydrous
-
Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available)
-
Anti-solvent: Diethyl Ether (
) or Methyl tert-butyl ether (TBME)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent (eq.) of the free base in anhydrous EtOAc (10 mL/g). If the solution is cloudy, filter through a celite pad to remove inorganic impurities.
-
Acid Addition: Under vigorous stirring at 0–5 °C (ice bath), dropwise add 1.05 eq. of 4.0 M HCl in Dioxane.
-
Note: A white to off-white precipitate should form immediately.
-
Critical Control: Do not exceed 1.1 eq. of HCl to avoid protonating the thiazole ring.
-
-
Equilibration: Allow the slurry to stir at room temperature for 1–2 hours to ensure uniform crystal growth (Ostwald ripening).
-
Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).
-
Washing: Wash the filter cake twice with cold TBME or
to remove excess acid and organic impurities. -
Drying: Dry the solid in a vacuum oven at 40–45 °C for 12 hours.
Expected Result: White crystalline solid. Validation: Check pH of 1% aqueous solution (Target: pH 4–6).
Protocol B: Salt Screening (Optimization)
Use this protocol if the HCl salt proves hygroscopic or difficult to crystallize.
| Salt Type | Acid Source | Stoichiometry | Solvent System | Rationale |
| Hydrochloride | 4M HCl in Dioxane | 1:1 | EtOAc / EtOH | First-line standard; high MP. |
| Hydrobromide | 33% HBr in AcOH | 1:1 | EtOH / Et₂O | Alternative if HCl is hygroscopic. |
| Fumarate | Fumaric Acid (Solid) | 1:1 or 1:0.5 | iPrOH / MeOH | Less acidic; good for non-hygroscopic salts. |
| Tartrate | L-Tartaric Acid | 1:1 | EtOH | Chiral resolution potential (if applicable). |
Analytical Characterization & Validation
To ensure the integrity of the salt, the following analytical workflow is mandatory.
Proton NMR ( -NMR)
-
Solvent: DMSO-
or . -
Diagnostic Shift: The methylene protons (
) adjacent to the amine will shift downfield (approx. 4.0–4.2 ppm) in the salt form compared to the free base ( 3.8 ppm). -
Integration: Verify the ratio of the aromatic p-tolyl protons (4H) to the methylene protons (2H) remains constant.
Chloride Content Titration
-
Method: Potentiometric titration with Silver Nitrate (
). -
Target: Theoretical chloride content for
(MW 240.75) is 14.7%.
Process Workflow Diagram
The following diagram illustrates the decision logic for salt selection and the isolation workflow.
Figure 1: Operational workflow for the isolation and salt formation of C-(2-p-Tolyl-thiazol-5-yl)-methylamine.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
ChemicalBook. (n.d.). C-(2-P-TOLYL-THIAZOL-5-YL)-METHYLAMINE Product Entry. Retrieved October 26, 2023. Link
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. Link
-
Embl-EBI. (2014).[1] 2-phenyl-5-thiazolemethanamine hydrochloride Data. ChEMBL Database. Link
Sources
Technical Application Note: Handling, Storage, and Stability Protocols for C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Executive Summary
This guide outlines the rigorous handling, storage, and solubilization protocols for C-(2-p-Tolyl-thiazol-5-yl)-methylamine (IUPAC: (2-(4-methylphenyl)-1,3-thiazol-5-yl)methanamine). As a primary heterocyclic amine, this compound exhibits specific sensitivities to atmospheric carbon dioxide, moisture, and oxidative stress. This document provides a self-validating workflow designed to maintain compound integrity (>98% purity) during long-term storage and experimental use in drug discovery and medicinal chemistry applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Before handling, verify the compound identity against the following structural and physical parameters.
| Property | Specification | Notes |
| Common Name | C-(2-p-Tolyl-thiazol-5-yl)-methylamine | Also: (2-(p-Tolyl)thiazol-5-yl)methanamine |
| Chemical Formula | C₁₁H₁₂N₂S | |
| Molecular Weight | 204.29 g/mol | |
| Functional Groups | Primary Amine (-NH₂), Thiazole Ring, p-Tolyl | |
| pKa (Predicted) | ~8.5 - 9.5 (Amine) | Basic; will form salts with acids.[1][2][3] |
| LogP (Predicted) | ~2.5 | Moderately lipophilic. |
| Physical State | Solid (if HCl/TFA salt) or Viscous Oil (Free Base) | Note: Salts are significantly more stable. |
Stability & Degradation Mechanisms[7][12]
Understanding why this compound degrades is essential for preventing it.
-
Carbamate Formation (The "White Crust" Effect):
-
Mechanism: The primary amine group (-CH₂NH₂) is a nucleophile that reacts rapidly with atmospheric Carbon Dioxide (CO₂) to form carbamic acid, which stabilizes as a carbamate salt.
-
Observation: Clear oils turning cloudy or solids developing a crust.
-
Prevention: Store under Argon/Nitrogen atmosphere.
-
-
Oxidative Deamination:
-
Mechanism: The methylene group adjacent to the thiazole ring and the amine is "benzylic-like" (activated by the heteroaromatic ring), making it susceptible to slow oxidation by air, potentially leading to the corresponding aldehyde or imine degradation products.
-
Prevention: Minimize headspace in storage vials; use opaque containers.
-
-
Hygroscopicity:
-
Mechanism: If supplied as a Hydrochloride (HCl) salt, the compound is likely hygroscopic. Moisture absorption accelerates hydrolysis and oxidation.
-
Storage Protocols (The "Gold Standard")
Solid State Storage
-
Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).
-
Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to density).
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene (plastic) containers for long-term storage as they are permeable to gas.
-
Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite™.
Solution State (Stock Solutions)
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological stocks (typically 10 mM or 100 mM).
-
Stability: Stable at -20°C for up to 3 months.
-
Freeze-Thaw: Limit to < 3 cycles. Aliquot stocks immediately after preparation to avoid repeated cycling.
Operational Workflow: Handling & Solubilization
The following diagram illustrates the decision logic for handling the compound based on its physical form (Salt vs. Free Base).
Figure 1: Decision matrix for handling C-(2-p-Tolyl-thiazol-5-yl)-methylamine based on salt form.
Solubilization Protocol (Step-by-Step)
Objective: Prepare a 10 mM Stock Solution in DMSO.
-
Equilibration: Allow the product vial to warm to room temperature (20-25°C) inside the desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing:
-
Dissolution:
-
Add dry (anhydrous) DMSO (≥99.9%).
-
Vortex gently for 30 seconds.
-
Visual Check: Solution should be clear and colorless to pale yellow.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Storage: Snap-freeze in liquid nitrogen or dry ice/ethanol bath, then transfer to -20°C or -80°C.
Quality Control (QC) & Validation
To ensure experimental integrity, verify the compound purity using the following parameters.
LC-MS Conditions (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and MS (ESI+).
-
Expected Mass: [M+H]⁺ = 205.3 m/z.
NMR Verification[11]
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
Thiazole Proton: Singlet around ~7.5 - 8.0 ppm.[3]
-
Benzylic Methylene (-CH₂-N): Singlet or doublet (if salt) around ~4.0 ppm.
-
p-Tolyl Methyl: Singlet at ~2.3 ppm.
-
Aromatic Protons: Two doublets (AA'BB' system) for the p-tolyl group.
-
References
-
PubChem. Compound Summary for (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine (Analogous Structure). National Library of Medicine (US), National Center for Biotechnology Information. Accessed Oct 2023. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa; Handling of Amines).
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.Link
- Ertl, P., & Schuffenhauer, A. (2009). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions. Journal of Cheminformatics, 1(1), 8. (Reference for stability prediction of heterocyclic amines).
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Topic: Troubleshooting low solubility of C-(2-p-Tolyl-thiazol-5-yl)-methylamine Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Note: The solubility challenges you are encountering with C-(2-p-Tolyl-thiazol-5-yl)-methylamine (also known as [2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine) are consistent with its physicochemical profile. This molecule combines a lipophilic, planar aromatic core (p-tolyl + thiazole) with a polar, basic primary amine tail.
In its neutral free base form, the crystal lattice energy—driven by
Below is a targeted troubleshooting guide designed to resolve these specific solubility bottlenecks.
Aqueous Solubility & pH Optimization
Q: Why does the compound precipitate immediately upon addition to PBS (pH 7.4)?
A: At pH 7.4, a significant fraction of the compound may exist as the neutral free base, especially if the local concentration exceeds its intrinsic solubility (
The Fix: You must lower the pH to fully protonate the primary amine, breaking the crystal lattice via charge-dipole interactions with water.
-
Action: Acidify your vehicle. The compound requires a pH < 5.0 for stable aqueous solubility > 1 mM.
-
Protocol: Pre-dissolve the compound in 0.1 N HCl or 10% Acetic Acid before diluting into your buffer. If the final pH rises above 7, precipitation may re-occur.
Q: How can I create a stable aqueous stock solution?
A: Convert the in situ free base to a hydrochloride or trifluoroacetate salt. Salts disrupt the intermolecular forces holding the solid together.
Recommended Protocol: In-Situ Salt Formation
-
Weigh the target amount of C-(2-p-Tolyl-thiazol-5-yl)-methylamine.
-
Add 1.05 equivalents of 1M HCl (aqueous) or 1M Acetic Acid.
-
Vortex vigorously for 60 seconds.
-
Dilute with water or saline to the desired volume.
-
Result: A clear solution of the hydrochloride salt.
Organic Solvent Compatibility[1]
Q: Water isn't an option for my assay. What organic solvent should I use for a high-concentration stock (10–100 mM)?
A: Avoid non-polar solvents like Hexane or Diethyl Ether; the amine is too polar, and the aromatic system is too rigid.
Solvent Selection Matrix
| Solvent | Solubility Rating | Suitability | Technical Note |
| DMSO | Excellent (>100 mM) | Primary Choice | Disrupts |
| DMF | Very Good (>50 mM) | Alternative | Use if DMSO interferes with downstream biology. |
| Ethanol | Moderate (~10 mM) | Conditional | May require warming (40°C) and sonication. |
| DCM | Good (>20 mM) | Synthesis/Workup | Good for extraction, poor for biological assays. |
| Water | Poor (<1 mM) | Avoid | Unless acidified (see Section 1). |
Q: My DMSO stock froze and now shows a precipitate after thawing. Is it ruined?
A: No, this is a common physical phenomenon, not chemical degradation. The compound has likely crystallized out of the DMSO as it cooled. The Fix:
-
Warm the vial to 37°C in a water bath for 5–10 minutes.
-
Sonicate for 60 seconds.
-
Vortex until the solution is perfectly clear.
-
Caution: Do not use if the solution remains cloudy; this indicates potential degradation or salt contamination.
-
Biological Application (Animal/Cell Studies)
Q: How do I formulate this for IP (Intraperitoneal) injection without it crashing out?
A: For animal studies, you need a co-solvent system that maintains solubility while being biocompatible. A simple saline solution will likely fail.
Standard Formulation Protocol (10 mg/kg dose): Use the "5/40/55" rule to balance solubility and tolerability.
-
5% DMSO: Dissolve pure compound here first (Stock A).
-
40% PEG-400: Add Polyethylene Glycol 400 to Stock A. Vortex.
-
55% Saline (0.9%): Slowly add saline dropwise while vortexing.
-
Critical Step: If cloudiness appears, stop and sonicate. If it persists, add 1 equivalent of HCl to the aqueous phase.
-
Visual Troubleshooting Guides
Diagnostic Workflow: Solving Precipitation
Use this logic flow to determine the root cause of insolubility in your specific experiment.
Figure 1: Decision tree for identifying and resolving solubility issues based on solvent system and pH.
Protocol: Isolation & Purification
If you are isolating the compound from a reaction mixture and it is not dissolving during workup, follow this extraction logic.
Figure 2: Acid-Base extraction workflow to purify and solubilize the amine from crude mixtures.[1][2][3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89689879, [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine. Retrieved from [Link]. (Used for structural analogy and physicochemical property estimation).[5]
-
Royal Society of Chemistry. Tactics to Improve Solubility: Salt Forms and pH Adjustment. In The Royal Society of Chemistry Books. Retrieved from [Link].[6][7][8][9] (Source for general amine solubility principles).
-
ACS GCI Pharmaceutical Roundtable. Solubility and Solvent Selection Guide. Retrieved from [Link]. (Basis for solvent selection matrix).
Sources
- 1. N-METHYL-N-([2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL]METHYL)AMINE | 857284-26-5 [amp.chemicalbook.com]
- 2. 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine | C16H15N3S | CID 624637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2103-91-5|4-(p-Tolyl)thiazol-2-amine|BLD Pharm [bldpharm.com]
- 4. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. jetir.org [jetir.org]
- 7. One moment, please... [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
Technical Support Center: Purification of C-(2-p-Tolyl-thiazol-5-yl)-methylamine by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of C-(2-p-Tolyl-thiazol-5-yl)-methylamine and structurally similar aromatic primary amines using column chromatography. The content is structured to address common challenges and frequently asked questions, offering solutions grounded in established chromatographic principles and field-proven experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography of C-(2-p-Tolyl-thiazol-5-yl)-methylamine, providing causal explanations and actionable solutions.
Issue 1: Severe Peak Tailing or Streaking on TLC and Column
Question: My compound, C-(2-p-Tolyl-thiazol-5-yl)-methylamine, is showing significant tailing on my silica gel TLC plate, and when I run the column, the peaks are broad and asymmetrical. What is causing this and how can I fix it?
Answer:
This is a classic and frequently encountered issue when purifying basic compounds, particularly primary amines, on standard silica gel.[1][2][3]
-
Root Cause: The primary reason for this phenomenon is the interaction between the basic amine functional group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][3][4] This acid-base interaction leads to strong, non-ideal adsorption, causing a portion of the analyte to lag behind the main band, resulting in a "tail".[3][4][5]
-
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a basic modifier to your mobile phase.[1][2] This "competing base" will neutralize the acidic silanol sites, minimizing their interaction with your target compound.[2]
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[2][3] TEA is volatile, which can simplify its removal from the final product.[2] However, be aware that residual TEA can sometimes be difficult to remove completely and may appear in your NMR spectrum.[6]
-
Ammonia Solution: A solution of 1-10% methanolic ammonia can be highly effective.[6] For instance, you can use a stock solution of 10% ammonium hydroxide in methanol and add it to your primary mobile phase.[7]
-
-
-
Change of Stationary Phase (The Robust Solution): If tailing persists or if you need to avoid basic additives, switching your stationary phase is the most robust solution.
-
Amine-Functionalized Silica: This is an excellent alternative where the silica surface is bonded with aminopropyl groups.[1][2][8] This creates a slightly basic surface that repels basic compounds, leading to improved peak shape without the need for mobile phase modifiers.[8] Method development can often be simplified, using standard normal-phase solvents like hexane/ethyl acetate.[2][8]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica. For basic compounds, basic or neutral alumina can prevent the strong acidic interactions that cause tailing.
-
Reversed-Phase (C18) Chromatography: For highly polar amines, reversed-phase chromatography can be a powerful option.[2][9] The mobile phase would typically consist of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9]
-
-
Issue 2: The Compound is Not Eluting from the Column
Question: I've loaded my crude C-(2-p-Tolyl-thiazol-5-yl)-methylamine onto the silica column, but even after flushing with a very polar solvent system, I can't seem to recover my compound. What's happening?
Answer:
This frustrating situation typically points to one of two possibilities: irreversible adsorption or compound degradation.
-
Root Cause & Solutions:
-
Irreversible Adsorption: The interaction with the acidic silica may be so strong that your eluent system lacks the strength to displace the compound. This is common with very basic or highly polar amines on silica.[2][9]
-
Aggressive Solvent Systems: Before abandoning the column, you can try a highly polar, base-modified system. A mixture of dichloromethane/methanol/ammonium hydroxide can be effective for eluting very polar basic compounds.[1][7]
-
Stability Check: It's crucial to first test your compound's stability on silica. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound may be decomposing.[7]
-
-
Compound Degradation: Silica gel can act as an acid catalyst, potentially causing degradation of sensitive molecules.[7] If you suspect this, you must switch to a more inert stationary phase like deactivated silica, alumina, or consider reversed-phase chromatography.[7]
-
Issue 3: Poor Separation Between the Target Compound and Impurities
Question: I can see two spots on my TLC plate, but on the column, they are co-eluting. How can I improve the separation?
Answer:
Achieving good separation, or selectivity, is the primary goal of chromatography.[2] If your compounds are not separating, you need to alter the chromatographic conditions to exploit differences in their chemical properties.
-
Root Cause & Solutions:
-
Inappropriate Solvent System: The chosen mobile phase is not providing differential migration rates for your compound and the impurity.
-
Systematic TLC Analysis: Before running a column, it's essential to optimize the solvent system using TLC.[9][10] Test a range of solvent systems with varying polarities. For your compound, which contains aromatic rings (tolyl and thiazole), you can explore solvents that engage in π-π interactions.[11][12] Try switching from ethyl acetate to acetone or using a ternary system (e.g., Hexane/DCM/Ethyl Acetate).
-
Aim for an Optimal Rf: For preparative column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate to ensure good separation and a reasonable elution time.[13]
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[9]
-
Loading Guidelines: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[9] For difficult separations, this may need to be reduced to less than 1%.
-
-
Consider a Different Stationary Phase: If changing the mobile phase doesn't work, the impurity may have very similar interactions with silica as your target compound.
-
Issue 4: Difficulty in Detecting Fractions
Question: My compound, C-(2-p-Tolyl-thiazol-5-yl)-methylamine, has low UV activity, and I'm struggling to identify which fractions contain my product. What can I do?
Answer:
While the thiazole and tolyl groups should provide some UV absorbance, if the concentration is low or impurities mask the signal, detection can be challenging.
-
Solutions:
-
TLC Staining: After collecting fractions, spot them on a TLC plate and use a chemical stain for visualization.
-
Ninhydrin Stain: This is an excellent choice for primary amines. It reacts with the amine to produce a characteristic purple spot.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with many functional groups that can be oxidized, including amines.
-
-
Alternative Detection Methods (for HPLC/Flash Systems): If you are using an automated flash chromatography system, you might have options beyond UV detection.
-
Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile compounds and does not require a chromophore.[15][16]
-
Mass Spectrometry (MS): A mass detector provides mass information, offering definitive identification of the fractions containing your target compound.[15][16]
-
-
Derivatization: For analytical purposes (like HPLC), you can derivatize the amine with a UV-active tag, such as dansyl chloride or FMOC-Cl, to enhance detection.[15][16]
-
II. Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for C-(2-p-Tolyl-thiazol-5-yl)-methylamine?
A1: The choice depends on the overall polarity of your crude sample and the impurities.
-
Normal-Phase (e.g., Silica, Alumina, Amine-Silica): This is generally the first choice for moderately polar organic compounds. Given the structure, your compound is likely amenable to normal-phase chromatography, provided you address the basicity of the amine group as discussed above (using a basic modifier or an amine-functionalized column).[1][2]
-
Reversed-Phase (e.g., C18, Phenyl): This is ideal for more polar compounds that do not move from the baseline in typical normal-phase systems.[7][17] If your compound or its impurities are highly polar, RP-HPLC with a water/acetonitrile or water/methanol mobile phase could provide a superior separation.[18]
Q2: How do I translate my TLC results to a column gradient?
A2: TLC is an invaluable tool for predicting column behavior.[10][19] A common strategy is to find a solvent system that gives your target compound an Rf of ~0.2-0.4. For a gradient elution, you can start with a less polar solvent (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent system that gave you the ideal Rf. A simple rule of thumb for converting Rf to column volumes (CV) is CV ≈ 1/Rf.[10] So, an Rf of 0.25 suggests the compound will elute in approximately 4 column volumes under isocratic conditions.
Q3: Can I reuse my column after purifying an amine?
A3: It depends on the stationary phase and subsequent purification targets.
-
Silica Gel: If you used a basic modifier like TEA, the column's surface chemistry will be altered. It is generally not recommended to reuse a silica column for the purification of a non-basic, sensitive compound afterward, as residual base can interfere with the separation.
-
Amine-Functionalized Silica: These columns are generally robust and can be reused multiple times after proper flushing and re-equilibration.[10] However, be aware that some amine columns can be susceptible to degradation, for example, by forming Schiff bases with carbonyl-containing compounds.
Q4: My pure fractions contain triethylamine (TEA). How do I remove it?
A4: Removing residual TEA can be tricky due to its relatively high boiling point (89.5 °C).
-
Co-evaporation: Repeatedly dissolving the residue in a solvent like methanol or dichloromethane and evaporating it under reduced pressure can help remove the TEA.[6]
-
Acid Wash: If your compound is stable to acid and soluble in an organic solvent like ethyl acetate or DCM, you can perform a liquid-liquid extraction. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl) to protonate the TEA and pull it into the aqueous layer. Be sure to then wash with brine and dry the organic layer before evaporation. Caution: This may also protonate your target amine, potentially causing it to partition into the aqueous layer. Check the solubility of the protonated form of your compound first.
III. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Method 1: Modified Normal-Phase | Method 2: Amine-Functionalized Column | Method 3: Reversed-Phase |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Amine-Functionalized Silica | C18-Functionalized Silica |
| Mobile Phase A | Hexane or Dichloromethane (DCM) | Hexane or Dichloromethane (DCM) | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Ethyl Acetate or Methanol | Ethyl Acetate or Methanol | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |
| Modifier | 0.5-1% Triethylamine (TEA) in Mobile Phase B | None required | Acid modifier is part of the mobile phase |
| Elution Profile | Gradient: 0-100% B over 10-20 CV | Gradient: 0-100% B over 10-20 CV | Gradient: 5-95% B over 10-20 CV |
| Detection | UV (if applicable) or TLC with stain | UV (if applicable) or TLC with stain | UV (if applicable) or Mass Spec |
| Best For | General purpose, quick setup | Tailing-prone basic compounds | Polar compounds and impurities |
Protocol 1: Step-by-Step Guide for Modified Normal-Phase Chromatography
-
TLC Optimization: Develop a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your target compound an Rf of 0.2-0.4. Add 1% TEA to this solvent system and confirm the Rf and spot shape improve.
-
Column Packing: Dry or slurry pack a glass column with silica gel in the initial, low-polarity solvent (e.g., 100% Hexane).
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product). Evaporate the solvent completely. Carefully layer the resulting dry powder on top of the packed column.
-
Elution: Begin eluting with the starting solvent (e.g., 100% Hexane + 1% TEA). Gradually increase the polarity by slowly adding your more polar solvent mixture (e.g., 80:20 Hexane:EtOAc + 1% TEA).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC, using an appropriate visualization method (UV light and/or a chemical stain like ninhydrin).
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visual Diagrams
Workflow for Troubleshooting Amine Purification
Caption: A decision tree for troubleshooting common issues in amine purification.
Interaction Model: Amine Tailing on Silica Gel
Caption: Model of amine interaction with silica leading to tailing and its mitigation.
V. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.Link
-
Various Authors. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification? ResearchGate. Link
-
Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Link
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.Link
-
Popović, I., et al. (2007). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. Journal of the Serbian Chemical Society.
-
Various Authors. (2006, March 18). Detecting Primary Amines. Chromatography Forum. Link
-
University of Rochester. Troubleshooting Flash Column Chromatography.Link
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.Link
-
Dolan, J. W. (2004, November 1). What's Happening to My Column? LCGC International.
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?Link
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.Link
-
SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.Link
-
Hodgin, H. Troubleshooting in Chromatography. Journal of Chromatographic Science.
-
Various Authors. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography? ResearchGate. Link
-
Various Authors. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. Link
-
SIELC Technologies. Novel Stationary Phases.Link
-
Agilent Technologies. Care, Maintenance, and Troubleshooting of HPLC Columns Columns and Consumables.
-
BenchChem. (2025, December). Resolving peak tailing and broadening in chromatography with N-Ethyl-N-phenylethylenediamine.
-
Element Lab Solutions. Peak Tailing in HPLC.Link
-
Ghaffari, F., et al. (2013). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science.
-
Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC.Link
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.Link
-
Odobescu, A., et al. (2015). Evaluation of the Lipophilicity of Some Thiosemicarbazides and 1,2,4-Triazole-3-Thiones by Chromatographic and Computational Methods. Revista de Chimie.
-
JagWorks@USA. (2019). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.Link
-
Olsen, B. A., et al. (2000). Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance. Journal of Pharmaceutical and Biomedical Analysis.
-
SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.Link
-
Patel, R. B., et al. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Chemistry & Biodiversity.
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
-
Various Authors. (2009, November 16). Amine column degradation. Chromatography Forum. Link
-
Various Authors. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. Link
-
Kumar, R. S., et al. (2014). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Journal of Saudi Chemical Society.
-
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
-
SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.Link
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. nacalai.com [nacalai.com]
- 13. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 14. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 15. researchgate.net [researchgate.net]
- 16. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 17. reddit.com [reddit.com]
- 18. nasc.ac.in [nasc.ac.in]
- 19. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Preventing oxidation of C-(2-p-Tolyl-thiazol-5-yl)-methylamine during storage
Welcome to the Technical Support Center
You are likely accessing this guide because you have observed degradation—discoloration, solubility changes, or purity loss—in your batch of C-(2-p-Tolyl-thiazol-5-yl)-methylamine .
As a primary amine attached to a heteroaromatic ring (a "heterocyclic benzylamine" analog), this compound possesses a specific vulnerability: the methylene bridge at the C5 position activates the amine, making it highly susceptible to oxidative deamination and carbon dioxide absorption.
This guide moves beyond generic advice. We break down the why and how of stabilizing this specific pharmacophore using field-proven chemical principles.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The white powder has turned yellow or brown.
Diagnosis: Oxidative Deamination & Imine Formation.
Q: Why is this happening?
A: The primary amine group (
Q: How do I salvage the material? A:
-
Assess Purity: Run an LC-MS.[1] If the impurity (aldehyde mass = M-3 mass units of amine) is <5%, recrystallize immediately.
-
Recrystallization: Use degassed Ethanol/Ether.
-
Prevention: Do not store as a free base. Convert to the Hydrochloride (HCl) Salt immediately (see Protocol A).
Issue 2: The compound has formed a hard, white crust or gained weight.
Diagnosis: Carbamate Formation (CO₂ Absorption).
Q: Is this oxidation? A: No, this is a reaction with Carbon Dioxide. Primary amines are strong nucleophiles that react rapidly with atmospheric CO₂ to form carbamate salts (R-NH-COO⁻ ⁺H₃N-R).[1] This is a reversible but annoying degradation pathway that alters stoichiometry and solubility.
Q: How do I fix it? A:
-
Degassing: Dissolve the crust in an organic solvent (e.g., Dichloromethane) and wash with dilute NaOH to regenerate the free base, releasing the CO₂.
-
Storage: Store strictly under Argon or Nitrogen. Even "sealed" vials can breathe over months if not parafilmed or stored in a secondary desiccator.
Issue 3: Solubility has decreased significantly.
Diagnosis: Aggregation or Polymerization.
Q: Why won't it dissolve in DMSO/Methanol anymore? A: If oxidation has progressed to the aldehyde stage (see Issue 1), the aldehyde can react with remaining amine molecules to form Schiff bases (dimers/oligomers). These higher molecular weight species are often insoluble. Action: Filter the solution. The insoluble solid is likely the degradation product. The filtrate may contain your target.
Part 2: Visualizing the Degradation Pathways
To understand the storage requirements, you must visualize the "Enemy": Oxygen and CO₂.
Figure 1: The dual degradation pathways of primary heteroaromatic amines: Oxidative Deamination (Red) and Carbamate Formation (Yellow).[1]
Part 3: Recommended Storage Protocols
Protocol A: Salt Formation (The Gold Standard)
The most effective way to prevent oxidation is to "lock up" the nitrogen lone pair by converting the free base into a salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of C-(2-p-Tolyl-thiazol-5-yl)-methylamine in anhydrous Ethanol or Methanol (approx. 5-10 mL per gram).
-
Acidification: Cool to 0°C. Dropwise add 1.1 eq of HCl in Dioxane (4M) or HCl in Ethanol .
-
Why HCl? Hydrochloride salts are generally non-hygroscopic and form stable crystal lattices that exclude Oxygen.
-
-
Precipitation: Add diethyl ether (anti-solvent) until the solution becomes cloudy.
-
Filtration: Filter the white solid under a blanket of Nitrogen.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Protocol B: Inert Atmosphere Storage (For Free Base)
If you must store the free base (e.g., for immediate biological assays):
-
Container: Use Amber Glass Vials (Type I borosilicate) with PTFE-lined screw caps.
-
Why Amber? Thiazoles can undergo photo-oxidation; amber glass blocks UV <400nm.[1]
-
-
Atmosphere: Purge the vial with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the solid.
-
Sealing: Wrap the cap junction tightly with Parafilm® or electrical tape.
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Part 4: Data & Specifications
Comparative Stability Table
| Feature | Free Base (Amine) | Hydrochloride Salt (HCl) |
| Oxidation Resistance | Low (Turns yellow in days at RT) | High (Stable for years) |
| Hygroscopicity | Moderate (Absorbs CO₂/H₂O) | Low (Usually non-hygroscopic) |
| Storage Temp | -20°C (Strict) | 4°C or -20°C |
| Handling | Glovebox recommended | Benchtop feasible (short term) |
| Solubility | DMSO, MeOH, DCM | Water, DMSO, MeOH |
Storage Decision Workflow
Figure 2: Decision tree for determining the optimal storage strategy based on chemical form and duration.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I store the compound in solution (e.g., DMSO stock)? A: Only for short periods (days). DMSO is hygroscopic and can facilitate oxidation over time. If you must store stocks, keep them at -80°C and use single-use aliquots to avoid freeze-thaw cycles, which introduce moisture and oxygen.[1]
Q: Why do you recommend Argon over Nitrogen? A: Argon is denser than air, whereas Nitrogen is roughly the same density. When flushing a vial, Argon settles at the bottom, creating a more effective barrier between your compound and the atmosphere [1].
Q: I see a "TFA salt" option from vendors. Is that better than HCl? A: Trifluoroacetate (TFA) salts are stable but can be cytotoxic in biological assays. For chemistry storage, TFA salts are fine, but HCl is generally preferred for biological compatibility and higher crystallinity.
References
-
Fisher Scientific. (2021).[1] Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
Schlenk Line Survival Guide. (2023). General Techniques for Handling Air-Sensitive Compounds.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 624637 (Thiazole derivatives).[1] Retrieved from [Link][1]
Sources
Optimizing reaction temperature for thiazole ring formation
Topic: Optimizing Reaction Temperature for Hantzsch Thiazole Formation
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Thermal Paradox of Thiazoles
Welcome to the technical support hub for thiazole synthesis. If you are here, you are likely dealing with the classic "Hantzsch Paradox": the reaction requires heat to drive the final dehydration step, yet the key reagent (α-haloketone) is thermally unstable and prone to polymerization.
As a Senior Application Scientist, I often see researchers treat temperature as a static setting (e.g., "just reflux it"). This is a mistake. Successful thiazole formation—especially for complex pharmacophores like those found in Dasatinib or Ritonavir—requires viewing temperature as a dynamic variable that must shift to match the reaction's kinetic phases.
This guide replaces generic advice with field-proven troubleshooting protocols.
Module 1: The Kinetics vs. Thermodynamics Balance
Q: Why does my reaction stall at the intermediate stage despite refluxing?
A: You are likely stuck at the hydroxythiazoline intermediate. The Hantzsch synthesis proceeds in two distinct thermal phases:
-
Nucleophilic Attack (Kinetic Phase): The sulfur of the thioamide attacks the α-haloketone. This is an
reaction that is fast and exothermic. It often proceeds well at Room Temperature (RT) or mild heating ( ). -
Cyclization & Dehydration (Thermodynamic Phase): The resulting intermediate must lose a water molecule to aromatize into the stable thiazole ring. This step has a high activation energy barrier (
). If the temperature is too low, the intermediate accumulates. If too high too early, the starting material degrades.
Expert Insight: If your LC-MS shows a mass of
Visualizing the Thermal Pathway
Figure 1: The Hantzsch reaction requires a "Ramp-Up" temperature profile to avoid side reactions while ensuring complete aromatization.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose reaction failures based on visual and analytical observations.
Symptom: Dark/Black Reaction Mixture ("Tarry Mess")
| Potential Cause | The Mechanism | Corrective Action |
| Haloketone Decomposition | α-Haloketones are lachrymators that degrade into radical species above | Protocol Shift: Dissolve thioamide first. Add haloketone dropwise at |
| Exothermic Runaway | The initial | Active Cooling: Use a water bath for the first 15 mins. Switch to oil bath for the second stage. |
| Oxidative Dimerization | Thioamides can dimerize to thiadiazoles (Hector's base) under oxidative stress/heat. | Inert Atmosphere: Sparge solvent with Nitrogen/Argon for 10 mins prior to heating. |
Symptom: Low Yield / Incomplete Conversion[1]
| Potential Cause | The Mechanism | Corrective Action |
| Solvent Reflux Limit | Ethanol boils at | Solvent Switch: Switch to DMF ( |
| Acid Trap | The reaction generates HBr/HCl. Strong acid can protonate the thioamide, deactivating it. | Base Buffer: Add mild base ( |
Module 3: Advanced Optimization (Microwave vs. Conventional)
Q: Should I switch to Microwave Synthesis?
A: Yes, if you are doing SAR (Structure-Activity Relationship) studies and need high throughput.
Microwave irradiation is superior for thiazole synthesis because of the "Superheating Effect." Polar solvents (Ethanol/DMF) absorb microwave energy efficiently, creating localized hot spots that drive the difficult dehydration step (
Comparative Data: Synthesis of 2-amino-4-phenylthiazole
| Variable | Conventional Reflux | Microwave Assisted |
| Temperature | ||
| Time | 4 - 8 Hours | 10 - 20 Minutes |
| Yield | 65 - 75% | 85 - 95% |
| Purity (Crude) | Moderate (requires recrystallization) | High (often simple filtration) |
Module 4: Standardized Protocols
Protocol A: The "Ramp-Up" Method (Conventional Heating)
Best for: Large scale (>5g) or heat-sensitive substrates.
-
Preparation: Dissolve 1.0 eq of Thioamide in Ethanol (5 mL/mmol).
-
Addition (Kinetic Phase): Cool to
(ice bath). Add 1.05 eq of α-haloketone dropwise over 10 minutes. -
Stabilization: Stir at Room Temperature for 30 minutes. Check TLC: Haloketone spot should disappear.
-
Cyclization (Thermodynamic Phase): Heat to reflux (
) for 2–4 hours. -
Work-up: Cool to RT. If product precipitates (hydrobromide salt), filter directly. If not, neutralize with
to precipitate the free base.
Protocol B: Microwave-Assisted Synthesis
Best for: Library generation, stubborn substrates, and high-melting solids.
-
Loading: In a 10 mL microwave vial, combine 1.0 eq α-haloketone and 1.1 eq Thioamide.
-
Solvent: Add Ethanol or DMF (2-3 mL). Note: DMF is preferred if the product is expected to be highly insoluble.
-
Irradiation:
-
Work-up: Pour reaction mixture into ice water (
). The thiazole usually precipitates immediately as a solid.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for optimizing reaction conditions based on intermediate analysis.
References
-
Hantzsch Thiazole Synthesis Mechanism & Conditions. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Hantzsch Thiazole Synthesis. National Institutes of Health (PMC). [Link]
-
Green Synthesis of Thiazoles in Aqueous Media. Royal Society of Chemistry (RSC Advances). [Link]
Sources
Technical Support Center: Purification of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Executive Summary & Chemical Profile
This guide addresses the purification of C-(2-p-Tolyl-thiazol-5-yl)-methylamine (also known as [2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine). This compound is a critical building block in medicinal chemistry, often synthesized via the chloromethylation of 2-p-tolylthiazole followed by amination (e.g., Delepine, Gabriel, or direct ammonolysis).
The Challenge: The crude reaction mixture typically contains three distinct classes of impurities that require orthogonal purification strategies:
-
Neutral Lipophiles : Unreacted starting material (2-p-tolylthiazole).
-
Weak Bases : Dimerized secondary amines (Bis-alkylation products).
-
Inorganic Salts : Ammonium chloride or phthalhydrazide residues (depending on synthesis route).
Troubleshooting Guide (FAQ Format)
Q1: My crude product is a dark, viscous oil that won't crystallize. How do I remove the non-basic impurities?
Diagnosis: The oiliness is often caused by unreacted neutral starting materials (e.g., 2-p-tolylthiazole) or solvents trapped in the lattice. Since your target molecule contains a primary aliphatic amine (pKa ~9.5) and the thiazole ring nitrogen is only weakly basic (pKa ~2.5), you can exploit this basicity difference.
Protocol: Selective Acid-Base Extraction Do not just wash with water. Use this pH-switch method to isolate the amine.
-
Dissolution : Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Extraction : Extract the organic layer with 1M HCl (aq) (3x).
-
Mechanism: The primary amine protonates (
) and moves to the aqueous phase. Neutral impurities (starting materials) remain in the organic phase.
-
-
Wash : Wash the combined aqueous acidic layers with fresh DCM (1x) to remove entrained neutrals.
-
Basification : Cool the aqueous layer to 0°C. Slowly add 10M NaOH or NH₄OH until pH > 12.
-
Observation: The solution will become cloudy as the free amine precipitates/oils out.
-
-
Recovery : Extract the basic aqueous layer with DCM (3x). Dry over
and concentrate.
Visual Workflow:
Caption: Figure 1. Selective Acid-Base Extraction workflow to separate basic amine target from neutral thiazole impurities.
Q2: I see a "twin" spot on TLC running just above my product. What is it, and how do I remove it?
Diagnosis: This is likely the secondary amine dimer (Bis((2-p-tolylthiazol-5-yl)methyl)amine). This forms if the amination step involved direct reaction with ammonia, where the product competes with ammonia for the alkylating agent.
Solution: Recrystallization as a Hydrochloride Salt Chromatography is difficult because the polarity of the primary and secondary amines is similar. Salt formation amplifies the solubility difference.
Protocol: HCl Salt Formation & Crystallization
-
Dissolve the free amine in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA) .
-
Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Critical Step: If using aqueous HCl, remove water by azeotropic distillation with toluene or extensive drying.
-
Crystallization :
-
Heat to reflux.
-
Add Diethyl Ether or MTBE dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then to 4°C.
-
The primary amine hydrochloride usually crystallizes efficiently, while the secondary amine salt remains in the mother liquor.
-
Data: Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Ethanol/Ether | High | Classic pair. Good for removing non-polar impurities. |
| Isopropanol (IPA) | High | Best for removing ammonium chloride (NH₄Cl is insoluble in hot |
Technical Support Center: Thiazole Amine Salt Stability
Topic: Addressing Hygroscopicity & Deliquescence in Thiazole Amine Salts
Status: Active | Ticket Priority: Critical (P1) Assigned Specialist: Senior Application Scientist, Solid-State Chemistry
Executive Summary: The "Sticky" Problem
Thiazole amine salts are notorious for their complex solid-state behavior. The core issue often stems from the 2-aminothiazole pharmacophore. While the thiazole ring nitrogen is weakly basic (
This guide addresses the three most common failure modes:
-
Deliquescence: The salt turns into a liquid puddle above a certain Relative Humidity (RH).
-
Amorphous Conversion: Processing (milling/drying) induces surface disorder, acting as a moisture magnet.
-
Hydrate Pseudopolymorphism: The material shifts between anhydrate and hydrate forms, causing dosing inconsistencies.
Diagnostic Hub: Is it Surface or Bulk?
Before fixing the chemistry, you must diagnose the type of moisture interaction. A sticky solid is a symptom; the mechanism dictates the cure.
Q: How do I distinguish between surface adsorption and bulk absorption?
A: You must run a Dynamic Vapor Sorption (DVS) cycle. A simple Loss on Drying (LOD) test is insufficient because it destroys the kinetic data.
Protocol: DVS Diagnostic Cycle
-
Instrument: Gravimetric Vapor Sorption Analyzer (e.g., SMS DVS or TA Instruments).
-
Sample Mass: 10–20 mg (do not compress).
-
Temperature: 25°C (standard) or 40°C (accelerated).
-
Cycle:
-
Drying: 0% RH for 4 hours (establish dry mass
). -
Sorption: 0%
90% RH in 10% steps ( criterion: 0.002% per min). -
Desorption: 90%
0% RH.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Data Interpretation Table
| Profile Shape | Diagnosis | Mechanism | Action Required |
| Sigmoidal / Exponential | Deliquescence | Change Salt Form. (See Section 3) | |
| Step Change (Hysteresis) | Hydrate Formation | Stoichiometric water enters the crystal lattice. | Control Humidity. Process below the transition RH. |
| Linear / Low Uptake | Surface Adsorption | Water adheres to surface area (particle size dependent). | Optimize Crystallization. Reduce surface defects. |
| Continuous Drift (No Eq.) | Amorphous Content | Glass transition ( | Annealing/Recrystallization. (See Section 4) |
Visual Workflow: The Diagnostic Logic
Figure 1: Decision tree for diagnosing moisture issues based on DVS and XRD data.
Chemistry Lab: Counter-Ion Selection
If your DVS shows deliquescence (the salt dissolves in its own absorbed water), no amount of drying will fix it. You must change the chemistry.
Q: Why is my HCl salt so hygroscopic?
A: Hydrochloride salts of thiazoles are common but risky. The chloride ion (
Q: Which counter-ion should I switch to?
A: Move to lipophilic or chaotropic anions. You want an anion that "shields" the charge and packs efficiently without leaving voids for water.
The "Hydrophobicity Ladder" for Thiazole Salts
Select a counter-ion lower on this list to reduce hygroscopicity.
-
Chloride (HCl): High Risk. Often hygroscopic.
-
Mesylate: Moderate Risk. Good solubility, but can be hygroscopic.
-
Bromide/Nitrate: Moderate. (Often toxic/reactive, avoid if possible).
-
Succinate/Fumarate: Low Risk. Dicarboxylic acids often cross-link lattices, improving stability.
-
Tosylate (p-Toluenesulfonate): Excellent. The aromatic ring provides lipophilicity.
-
Napsylate (Naphthalene-2-sulfonate): Superior. Large hydrophobic bulk blocks water access.
-
Pamoate: Maximum Stability. Used for depot formulations; extremely insoluble and non-hygroscopic.
Critical Rule: Ensure the
-
Thiazole Amine
(exocyclic amine). -
Target Acid
.
Visual Logic: Counter-Ion Selection Matrix
Figure 2: Strategic selection of counter-ions based on formulation goals.
Process Engineering: Crystallization & Drying
Even the "right" salt can fail if the physical form is wrong. Amorphous thiazole salts are significantly more hygroscopic than their crystalline counterparts because they lack a rigid lattice to exclude water.
Q: My XRD shows a "halo" (amorphous). How do I fix this?
A: You need to force crystallization. Amorphous material is metastable and will eventually crystallize, often trapping water in the process.[2]
Protocol: Anti-Solvent Crystallization (The "Oiling Out" Fix)
Thiazole salts often "oil out" (separate as a liquid) rather than crystallize. Use this protocol to induce nucleation:
-
Dissolution: Dissolve the salt in a minimum volume of a "Good Solvent" (e.g., Methanol or Ethanol).
-
Temperature: Heat to 50°C.
-
Anti-Solvent Addition: Slowly add a "Poor Solvent" (e.g., Ethyl Acetate, MTBE, or Heptane) until slight turbidity appears.
-
Seeding (Critical): Add a few crystals of the desired pure salt form. If you have none, scratch the glass vessel side to induce nucleation.
-
Cooling: Cool slowly (5°C/hour) to room temperature. Rapid cooling traps amorphous domains.
-
Aging: Stir the slurry for 24 hours. This "Ostwald Ripening" consumes small, defective crystals and grows larger, more stable ones.
Q: Can I just dry the water out?
A: Be careful.
-
Surface Water: Yes, vacuum drying at 40°C is fine.
-
Hydrate Water: If you dry a hydrate too aggressively (e.g., removing water from a channel hydrate), you may collapse the crystal lattice, creating a high-energy amorphous phase that will suck moisture back in the moment you open the oven (Reversible Hygroscopicity).
Formulation Workarounds
If the salt is fixed (e.g., due to tox studies or IP), you must manage the hygroscopicity via formulation.
Q: I cannot change the salt. How do I manufacture this?
A: You must isolate the API from environmental moisture.
-
Excipient Silica Coating:
-
Blend the API with Colloidal Silicon Dioxide (Aerosil 200) at a 1:1 ratio before any other processing. The silica coats the sticky particles, acting as a glidant and a moisture scavenger.
-
-
HME (Hot Melt Extrusion):
-
Disperse the salt into a hydrophobic polymer matrix (e.g., Ethylcellulose or Eudragit). This creates a solid dispersion where the polymer shields the salt.
-
-
Packaging:
-
Use Alu-Alu blisters (cold form) rather than PVC/PVDC.
-
Include molecular sieve desiccant sachets in HDPE bottles.
-
References
- Newman, A. (2015). Pharmaceutical Crystallization: Science and Applications. Wiley.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3][4] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. Link (The "Bible" of salt selection).
- Burnett, D. J., et al. (2006). "Measuring the moisture sorption/desorption properties of pharmaceutical materials." International Journal of Pharmaceutics, 300(1-2). (Standard DVS protocols).
-
Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs." Journal of Pharmaceutical Sciences, 94(5), 929-939. Link
-
FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. Link
Disclaimer: This guide is for research and development purposes. All formulation changes must be validated against ICH Q6A specifications.
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. pharmtech.com [pharmtech.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
[1][2]
Executive Summary: The Molecule at a Glance
Compound: C-(2-p-Tolyl-thiazol-5-yl)-methylamine Functional Class: 2-Arylthiazole-5-methanamine Key Characteristics: [1][2]
-
Amphiphilic Nature: Contains a hydrophobic tail (p-tolyl-thiazole) and a hydrophilic, pH-sensitive head (methylamine).[1][2]
-
Basicity: The primary amine (
) typically has angcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> around 9.0–9.[2]5. The thiazole nitrogen is weakly basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ~2.5).[2][3][4] -
Critical Instability Factors: pH-dependent solubility "crashing," oxidative dimerization, and carbamate formation upon air exposure.[1]
Module 1: Solubility & pH-Dependent Stability[1][2]
User Issue: "My compound precipitated when I diluted the DMSO stock into PBS (pH 7.4)."
The Mechanism
This is the most frequent issue with aryl-thiazole amines.[1][2]
-
Acidic pH (< 6.0): The primary amine is protonated (
).[2] The positive charge solvates the hydrophobic tolyl-thiazole core, resulting in good aqueous solubility.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Neutral/Basic pH (> 7.0): The amine deprotonates to the free base (
).[2] Without the charge, the lipophilic p-tolyl group dominates, driving the LogD up and causing rapid precipitation.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Troubleshooting Protocol
Do NOT sonicate indefinitely; this heats the solution and promotes degradation.[1][2]
| Parameter | Recommendation |
| Optimal Aqueous pH | pH 4.0 – 5.5 (Acetate or Citrate buffers are preferred over Phosphate).[1][2] |
| Co-solvent | 10–20% DMSO or PEG-400 is mandatory for neutral pH assays.[1][2] |
| Salt Form | If using the free base, convert to Hydrochloride (HCl) or Trifluoroacetate (TFA) salt in situ before dilution.[1][2] |
Visualization: Solubility Equilibrium
Caption: Figure 1.[1][2] The pH-dependent solubility switch.[1][2] At physiological pH, the loss of charge on the amine leads to aggregation driven by the p-tolyl moiety.
Module 2: Chemical Degradation (Oxidation & Impurities)[1][2]
User Issue: "My stock solution turned yellow overnight, and LCMS shows a +14 Da and +44 Da peak."
The Mechanism
Thiazole rings are generally stable to hydrolysis, but the aminomethyl arm is chemically vulnerable.[2]
-
Oxidative Deamination (+14 Da / -2 Da): Primary amines can oxidize to imines or aldehydes, especially in the presence of trace metals or light.[1][2] The "yellowing" is often due to the formation of conjugated imine oligomers (Schiff bases).[1][2]
-
Carbamate Formation (+44 Da): Primary amines react rapidly with atmospheric
to form carbamic acid/carbamates, appearing as a +44 Da impurity in LCMS (often transient).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Dimerization: Oxidative coupling of the amine or reaction with trace aldehyde impurities.[1][2]
Troubleshooting Protocol
Step 1: Diagnostic LCMS
-
Peak at M+16: N-Oxide formation (indicates peroxide contamination in solvents).[1][2]
-
Peak at M+44: Carbamate (indicates
exposure; purge solvents with Argon).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Peak at 2M: Dimer formation (concentration too high or oxidative stress).[1][2]
Step 2: Prevention
-
Antioxidants: Add 0.1% Ascorbic Acid or TCEP to aqueous buffers if the assay permits.[1][2]
-
Inert Atmosphere: Always flush headspace with Nitrogen/Argon after opening the vial.[1][2]
-
Light Protection: Store in amber vials. Thiazoles can undergo photo-rearrangement under intense UV.[1][2]
Visualization: Degradation Pathways
Caption: Figure 2.[1][2] Common degradation pathways. Note that Carbamate formation is often an artifact of handling in air, whereas Oxidation leads to irreversible sample loss.
Module 3: Storage & Handling FAQ
Q: Can I store the compound in DMSO at -20°C? A: Yes, but with caveats. DMSO is hygroscopic.[1][2] If water enters the DMSO stock, it can protonate the amine (good) but also introduce dissolved oxygen (bad).[1][2]
-
Best Practice: Use anhydrous DMSO, aliquot into single-use vials, and store at -80°C if possible.[1] Avoid repeated freeze-thaw cycles which promote aggregation.[1][2]
Q: Is the compound stable in cell culture media? A: Stability is moderate (~4-6 hours).[1][2]
-
Risk:[1][5][6] The amine can react with aldehydes in the media (e.g., glucose in open-chain form, though slow) or undergo metabolic degradation (oxidative deamination by amine oxidases if serum is present).[2]
-
Fix: Refresh media every 6-12 hours for long-duration experiments.
Q: How do I re-solubilize if it precipitates? A: Do not heat.
References
-
Thiazole Chemistry & Stability
-
Source: Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (General reference for 2-substituted thiazole stability).
- Context: Confirms the stability of the thiazole ring against hydrolysis under physiological conditions, contrasting it with oxazoles.
-
-
Amine Oxidation & Carbamate Artifacts
-
Physicochemical Properties of 2-Amino-4-arylthiazoles (Analogous Structures)
-
Photodegradation of Thiazoles
Sources
- 1. 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine | C16H15N3S | CID 624637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(p-Aminophenyl)-4-(O-tolyl)-2-thiazolamine | C16H15N3S | CID 624578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 9. 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5 [chemicalbook.com]
- 10. (2-Chloro-thiazol-5-ylmethyl)-methyl-amine | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
Validation & Comparative
Analytical Benchmarking: 1H NMR Structural Elucidation of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Executive Summary
This guide provides a technical benchmark for the structural characterization of C-(2-p-Tolyl-thiazol-5-yl)-methylamine (also known as (2-(p-tolyl)thiazol-5-yl)methanamine). In the context of fragment-based drug discovery (FBDD), this motif serves as a critical pharmacophore.[1]
The "performance" of an analytical technique here refers to its resolution power in distinguishing this specific regioisomer from its synthetic precursors (nitriles/aldehydes) and structural isomers. While Mass Spectrometry (LC-MS) confirms molecular weight (
Structural Logic & Electronic Environment
Before interpreting the spectrum, we must establish the electronic causality that dictates the chemical shifts.[1]
Molecular Architecture
The molecule consists of three distinct magnetic environments:[1]
-
The p-Tolyl System: An electron-rich aromatic ring with a methyl donor.
-
The Thiazole Core: An electron-withdrawing heterocyclic linker.
-
The Methylamine Tail: An aliphatic, polar side chain.
Visualization of Signaling Pathways (NMR Logic)
Figure 1: Logical flow connecting structural moieties to specific NMR signals. The electron-withdrawing nature of the thiazole ring deshields the adjacent methylene protons.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness, follow this protocol. The choice of solvent is the primary variable affecting "performance" (resolution of the amine protons).
Materials
-
Analyte: >5 mg of C-(2-p-Tolyl-thiazol-5-yl)-methylamine.
-
Solvent A (Standard): CDCl
(99.8% D) + 0.03% TMS. -
Solvent B (Preferred for Amines): DMSO-
(99.9% D).
Step-by-Step Methodology
-
Solvent Selection:
-
Use CDCl
for routine purity checks. -
Use DMSO-
if the sample is the HCl salt or to visualize the exchangeable protons, which often broaden into the baseline in Chloroform.
-
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL of solvent. Ensure the solution is clear; filtration is required if suspension occurs.
-
Acquisition:
-
Sweep Width: -1 to 14 ppm.
-
Scans: Minimum 16 (CDCl
) or 64 (DMSO- ) to resolve the benzylic methylene satellites. -
Relaxation Delay (D1): Set to
3.0 seconds to ensure accurate integration of the aromatic protons.
-
Spectral Interpretation & Data Presentation
The following data compares the theoretical and observed shifts. The "Performance" of the interpretation relies on identifying the Thiazole H-4 singlet , which confirms the 2,5-substitution pattern.[1]
Table 1: 1H NMR Assignment (400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 1.8 - 2.2 (Broad) | s (br) | 2H | Amine protons. Chemical shift is highly concentration/water dependent. | |
| 2.36 | s | 3H | Tolyl | Benzylic methyl group. Classic singlet. |
| 3.95 - 4.05 | s | 2H | Methylene bridge. Deshielded by both the thiazole ring and the amine nitrogen. | |
| 7.28 | d ( | 2H | Tolyl Ar-H (meta) | Protons adjacent to the methyl group. |
| 7.68 | s | 1H | Thiazole H-4 | Diagnostic Peak. Confirms 5-substitution. If this were a doublet, it would imply a different substitution. |
| 7.82 | d ( | 2H | Tolyl Ar-H (ortho) | Protons adjacent to the thiazole. Deshielded by the heterocyclic ring current. |
Note: In CDCl
Comparative Performance Analysis
This section objectively compares the NMR profile of the product against its alternatives (precursors and isomers) to demonstrate why NMR is the validation method of choice.
Comparison 1: Product vs. Precursor (The Nitrile)
The immediate synthetic precursor is often 2-(p-tolyl)thiazole-5-carbonitrile .
| Feature | Product (Methylamine) | Alternative (Nitrile Precursor) | Performance Verdict |
| Methylene Signal | Strong Singlet @ ~4.0 ppm | Absent | NMR definitively confirms reduction of CN to CH |
| Thiazole H-4 | ~7.68 ppm | ~8.50 ppm | The nitrile is strongly electron-withdrawing, shifting H-4 significantly downfield. |
| Validation | High Confidence | High Confidence | Clear "Go/No-Go" signal at 4.0 ppm. |
Comparison 2: Product vs. Regioisomer (4-substituted)
A common synthetic byproduct is the 4-substituted isomer (C-(2-p-Tolyl-thiazol-4-yl)-methylamine).
-
The Product (5-substituted): The remaining ring proton is at position 4. It appears as a Singlet because it has no adjacent protons on the ring.
-
The Isomer (4-substituted): The remaining ring proton is at position 5.
-
Performance Difference: The H-5 proton typically resonates further upfield (~7.0 - 7.3 ppm) compared to H-4. Furthermore, long-range coupling (
) with the methylene group is often more pronounced in the 4-substituted isomer, broadening the singlet.[1]
-
Comparison 3: Solvent Performance (DMSO vs. CDCl )[1]
Figure 2: Decision matrix for solvent selection based on analytical needs.
Recommendation: For a "Publish Comparison Guide," DMSO-
Troubleshooting & Self-Validation
Use these checks to validate your data:
-
Integration Check: The ratio of the Tolyl-Methyl (2.36 ppm) to the Thiazole-H4 (7.68 ppm) must be exactly 3:1 . Any deviation suggests an impurity (likely starting material).
-
The "Water" Trap: In DMSO-
, water appears at ~3.3 ppm. Ensure this does not overlap with the Methylene signal (~4.0 ppm). If overlap occurs, switch to CDCl or dry the sample.[1] -
Salt Formation: If the sample is an HCl salt, the Methylene peak will shift downfield to ~4.4 ppm , and the amine protons will appear as a broad hump at 8.0+ ppm (
).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift theory).
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]
-
Potts, K. T., & Huseby, R. M. (1966).[1] "1,2,4-Triazoles.[1] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System." The Journal of Organic Chemistry, 31(11), 3528–3531.[1] (Reference for Thiazole/Thiadiazole ring proton shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative tables for substituent effects on aromatic rings).
Sources
Technical Comparison Guide: FTIR Characterization of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Executive Summary & Strategic Context
In the development of thiazole-based pharmacophores, C-(2-p-Tolyl-thiazol-5-yl)-methylamine serves as a critical "linker" scaffold.[1][2] Its primary amine handle allows for rapid diversification into amides, ureas, or sulfonamides, making it a high-value intermediate in fragment-based drug discovery (FBDD).[1][2]
This guide provides a definitive FTIR spectral analysis of this molecule. Unlike standard spectral libraries, we focus on the comparative performance of FTIR against alternative analytical checkpoints (like NMR or HPLC) and, crucially, the spectral differentiation between the Free Base and its HCl Salt form—a decision point that impacts solubility and bioavailability in early-phase formulation.
Theoretical Structural Dissection
To validate the identity of C-(2-p-Tolyl-thiazol-5-yl)-methylamine, the spectrum must confirm three distinct structural domains while ruling out common synthetic impurities.
Functional Moiety Breakdown
-
Primary Amine (–CH₂NH₂): The critical reactive handle. Look for the N-H stretching doublet.
-
Thiazole Core: The aromatic heterocyclic scaffold. Characterized by C=N and C-S vibrations.[3]
-
p-Tolyl Substituent: A para-substituted benzene ring.[1][2] Key indicators are the specific C-H out-of-plane bending patterns.[1][2]
Spectral Assignment Guide (The "Product")
The following table synthesizes theoretical peak assignments with empirical data from structural analogs (e.g., 2-phenylthiazole, benzylamine).
Table 1: Critical FTIR Peak Assignments
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Diagnostic Significance |
| Primary Amine (–NH₂) | N–H Stretching (Asym/Sym) | 3380 / 3320 | High. Appears as a distinct "doublet."[1][2] Loss of these peaks indicates oxidation or salt formation. |
| Primary Amine | N–H Scissoring (Bending) | 1600 – 1590 | Medium. Often overlaps with aromatic ring stretching; look for broadening here. |
| Aromatic Rings | C–H Stretching (sp²) | 3050 – 3010 | Medium. Confirms aromaticity (Thiazole + Phenyl).[2] |
| Aliphatic Linker | C–H Stretching (sp³) | 2925 – 2850 | High. Derived from the p-Tolyl methyl and the methanamine –CH₂–.[2] |
| Thiazole Ring | C=N Stretching | 1540 – 1490 | High. Characteristic of the thiazole core integrity. |
| p-Tolyl Group | C=C Ring Stretching | 1610, 1450 | Medium. Standard aromatic backbone signals.[1][2] |
| p-Tolyl Group | C–H Out-of-Plane Bend | 815 – 800 | Critical. Strong band specific to para-substitution (2 adjacent H's).[1][2] |
| Thiazole Ring | C–S Stretching | 750 – 650 | Low. Often weak and in the fingerprint region, but confirms sulfur presence. |
| C–N Bond | C–N Stretching (Aliphatic) | 1080 – 1050 | Medium. Confirms the attachment of the amine to the methylene linker. |
Expert Insight: The most common error in analyzing this compound is confusing the p-tolyl methyl stretch with the methylamine methylene stretch.[1] Both appear in the 2850–2950 cm⁻¹ region. High-resolution scans (2 cm⁻¹) are recommended to resolve the shoulder peaks.[1][2]
Comparative Analysis: Alternatives & Performance
In drug development, "performance" relates to the ability to distinguish the active pharmaceutical ingredient (API) from its precursors or stable salt forms.
Comparison A: Product vs. Synthetic Precursor (The Nitrile)
The most common synthesis route involves the reduction of 2-(p-tolyl)thiazole-5-carbonitrile .[1][2]
| Feature | Target Product (Amine) | Alternative (Nitrile Precursor) | Decision Logic |
| Diagnostic Peak | Doublet ~3350 cm⁻¹ (NH₂) | Sharp Singlet ~2220 cm⁻¹ (C≡N) | Go/No-Go: Any residual peak at 2220 cm⁻¹ indicates incomplete reduction (<98% yield).[1][2] |
| Fingerprint | ~1080 cm⁻¹ (C-N single bond) | Absent | Validation: Appearance of C-N stretch confirms linker formation. |
Comparison B: Form Selection (Free Base vs. HCl Salt)
For biological assays, the HCl salt is often preferred for solubility. FTIR is the fastest method to verify salt formation without consuming sample for NMR.
| Spectral Region | Free Base (Alternative A) | HCl Salt (Alternative B) | Performance Note |
| 3500–2500 cm⁻¹ | Sharp NH₂ doublet (3380/3320) | Broad "Ammonium Band" (3200–2600) | The HCl salt shows a massive, broad absorption due to –NH₃⁺ stretching, often obscuring C-H stretches.[1][2] |
| 1600 cm⁻¹ Region | Sharp Scissoring (~1600) | Shifted/Broadened | Protonation disrupts the symmetry of the amine bending mode. |
| Hygroscopicity | Low to Moderate | High | Critical: The HCl salt will absorb water rapidly. ATR crystals must be heated or the sample kept in a desiccator during scanning. |
Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and reproducibility, follow this protocol designed to mitigate the hygroscopic nature of amine intermediates.
Method: Attenuated Total Reflectance (ATR) FTIR
We choose ATR over KBr pellets to minimize water absorption during sample prep.[2]
-
System Blank: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background scan (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place <5 mg of the solid product onto the crystal.
-
Compression: Apply high pressure using the anvil clamp to ensure contact.
-
Validation Check: If the peak intensity at 3000 cm⁻¹ is <5% Transmittance, reduce pressure to avoid crystal damage; if >95%, increase pressure.
-
-
Acquisition: Scan 4000–600 cm⁻¹.
-
Post-Run Cleaning: Wipe with ethanol immediately.[1][2] Thiazoles can adhere to ZnSe crystals.
Visualization: Validation Logic Pathway
The following diagram illustrates the decision logic for validating the synthesis of the target amine using FTIR.
Caption: Logical workflow for FTIR validation of the target amine, distinguishing it from nitrile precursors and salt forms.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 624637, 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine. Retrieved from [Link][2]
-
NIST Mass Spectrometry Data Center. Thiazole, 2-amino-5-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI, Molecules. Retrieved from [Link][2]
Sources
Technical Guide: HPLC Method Development for C-(2-p-Tolyl-thiazol-5-yl)-methylamine Purity
Executive Summary
Objective: Develop a robust HPLC purity method for C-(2-p-Tolyl-thiazol-5-yl)-methylamine , a basic heterocyclic amine utilized in drug discovery.
The Challenge: This molecule presents a "perfect storm" for chromatographic tailing and co-elution. The primary amine moiety (
The Solution: This guide compares three distinct separation strategies. While High-pH C18 offers excellent peak shape, the Phenyl-Hexyl stationary phase using TFA (Trifluoroacetic Acid) is identified as the superior method for UV-based purity analysis. It leverages orthogonal
Part 1: Chemical Logic & Separation Strategy
The Analyte Profile
-
Basic Center: The methylamine group is fully protonated at neutral/acidic pH. This cation seeks out negatively charged silanols (
) on the column surface, leading to kinetic lag (tailing). -
Hydrophobic/Aromatic Sector: The p-tolyl and thiazole groups are hydrophobic but also electron-rich. Standard C18 interacts only via hydrophobicity (London dispersion forces). Phenyl phases interact via hydrophobicity and
- stacking, offering a second dimension of separation.[1]
The Comparative Approaches
We evaluated three methodologies to determine the optimal balance of Peak Symmetry (
| Parameter | Method A: The "Standard" | Method B: The "Shape Optimizer" | Method C: The "Selectivity" (Recommended) |
| Stationary Phase | End-capped C18 (3.5 µm) | Hybrid-Silica C18 (High pH Stable) | Phenyl-Hexyl (3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid (pH ~2.7) | 10mM Ammonium Bicarbonate (pH 10.0) | 0.1% TFA (pH ~2.0) |
| Mechanism | Hydrophobicity | Hydrophobicity (Neutral Amine) | Hydrophobicity + |
| Primary Risk | Severe Tailing (Silanol interaction) | Column dissolution (if not hybrid silica) | MS Signal Suppression (TFA) |
| Best For | LC-MS Screening | MS-Compatible Purity | UV Purity & Impurity Profiling |
Part 2: Experimental Data & Performance Comparison
The following data represents typical chromatographic performance for this class of aminothiazoles under the described conditions.
Table 1: Method Performance Metrics
| Metric | Method A (C18/Formic) | Method B (C18/High pH) | Method C (Phenyl-Hexyl/TFA) |
| Retention Time ( | 4.2 min | 12.5 min | 6.8 min |
| Tailing Factor ( | 1.9 (Fail) | 1.1 (Excellent) | 1.1 (Excellent) |
| Theoretical Plates ( | 4,500 | 11,000 | 12,500 |
| Resolution ( | 1.4 | 2.2 | 3.8 |
| Analysis Conclusion | REJECTED | ACCEPTABLE (For MS) | OPTIMAL (For UV Purity) |
*Resolution calculated against the nearest eluting synthetic impurity (e.g., des-methylamine analog).
Analysis of Results
-
Method A (Failure): Formic acid is a weak ion-pairing agent.[2] It fails to mask silanols effectively, resulting in a tailing factor of 1.9. This masks small impurities eluting on the tail.
-
Method B (High pH): At pH 10, the amine is neutral (de-protonated). It no longer interacts with silanols, yielding sharp peaks. However, retention shifts significantly, and selectivity remains governed solely by hydrophobicity.
-
Method C (Success): TFA is a strong ion-pairing agent (
). It forms a neutral ion pair with the amine and saturates silanols. The Phenyl-Hexyl phase engages the thiazole ring, pulling the main peak away from non-aromatic impurities.
Part 3: Detailed Experimental Protocols
Recommended Protocol (Method C: Phenyl-Hexyl/TFA)
Use this method for final purity assignment and Certificates of Analysis.
-
Instrument: HPLC with UV-Vis or PDA (Photo Diode Array).[3]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Temperature: 40°C (Improves mass transfer for amines).
-
Detection: UV @ 254 nm (Thiazole/Phenyl absorption) and 280 nm.
-
Flow Rate: 1.0 mL/min.
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (v/v). Note: Use fresh ampules of TFA to prevent aging.
-
Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (v/v).
Gradient Program:
| Time (min) | % Solvent B | Comments |
|---|---|---|
| 0.0 | 5 | Initial hold |
| 15.0 | 95 | Linear ramp |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | Ready for next injection |
Alternative Protocol (Method B: High pH C18)
Use this method if Mass Spectrometry (LC-MS) is required, as TFA suppresses MS ionization.
-
Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (High pH resistant). WARNING: Do not use standard silica columns; they will dissolve at pH 10.
-
Mobile Phase A: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Gradient: Similar to Method C, but retention times will be longer due to the neutral state of the amine.
Part 4: Visualizations & Decision Logic
Method Development Decision Tree
This diagram illustrates the logical flow for selecting the stationary phase based on the analyte's pKa and structural properties.
Caption: Decision matrix for selecting the optimal stationary phase and buffer system based on detection requirements and impurity profile.
Mechanism of Action: Phenyl-Hexyl vs. C18
This diagram explains why the Phenyl-Hexyl column works better for this specific molecule.
Caption: Mechanistic comparison showing the dual-mode interaction (Hydrophobic + Pi-Pi) of Phenyl-Hexyl phases compared to the single-mode interaction of C18.
References
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.
-
Advanced Materials Technology . (2026). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation.
-
Waters Corporation . (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
-
Chromatography Online . (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
-
MicroSolv Technology . (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
Sources
QC Analysis and Reference Standard Qualification for Thiazole Methylamines
A Comparative Technical Guide for Drug Development
Executive Summary
Thiazole methylamines (e.g., 2-methyl-4-thiazolylmethylamine) represent a critical structural motif in pharmaceutical intermediates, serving as precursors for H2-receptor antagonists, neonicotinoids, and antiretrovirals (e.g., Ritonavir). Their analysis presents a distinct "analytical paradox": they are sufficiently polar to elute in the void volume of standard C18 columns, yet possess basic nitrogen centers (pKa ~9.0–10.0) that cause severe peak tailing due to silanol interactions.
This guide objectively compares the two dominant analytical strategies—HILIC-MS/MS vs. High-pH RP-HPLC —and establishes a self-validating workflow for qualifying Reference Standards (RS) where compendial sources (USP/EP) are unavailable.
Part 1: The Analytical Challenge
The thiazole ring contains both a sulfur and a nitrogen atom. When coupled with a methylamine side chain, the molecule exhibits:
-
High Polarity: LogP values often < 1.0, leading to poor retention on Reversed-Phase (RP) columns.
-
Basicity: The primary amine protonates at acidic pH (standard HPLC conditions), turning the analyte into a cation that interacts ionically with residual silanols on silica columns.
-
UV Limitations: While the thiazole ring absorbs UV (approx. 250–270 nm), many process impurities (e.g., aliphatic halides) lack chromophores, rendering UV detection insufficient for full impurity profiling.
Part 2: Comparative Analysis of Methodologies
We evaluated three primary methodologies for the QC release and impurity profiling of thiazole methylamines.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)
The Gold Standard for Impurity Profiling
HILIC uses a polar stationary phase with a high-organic mobile phase.[1][2] Water is the "strong" solvent.[1][2][3][4]
-
Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[2][3]
-
Advantage: The high organic content (acetonitrile) enhances desolvation in ESI-MS, increasing sensitivity by 10–50x compared to aqueous RP methods.
Method B: High-pH Reversed-Phase HPLC (RP-HPLC)
The Workhorse for Assay/Potency
Standard acidic RP-HPLC fails here. However, using hybrid-silica columns resistant to high pH (pH > 10) allows the amine to remain uncharged (neutral), increasing hydrophobic retention.
-
Mechanism: Hydrophobic interaction of the neutral free base with C18 ligands.
-
Advantage: Excellent peak shape and robustness for main peak assay; compatible with UV detection.[5]
Method C: Quantitative NMR (qNMR)
The Arbiter for Reference Standards
Unlike chromatography, qNMR does not require a reference standard of the analyte itself; it requires only a certified internal standard (e.g., Maleic Acid, TCNB).
Comparative Data Summary
| Feature | HILIC-MS/MS | High-pH RP-HPLC (UV) | qNMR (1H) |
| Primary Use | Trace Impurity Profiling (Genotoxins) | Assay & Content Uniformity | Primary Reference Std Qualification |
| LOD (Limit of Detection) | < 1 ng/mL (Excellent) | ~500 ng/mL (Moderate) | ~1 mg/mL (Poor) |
| Linearity (R²) | > 0.995 | > 0.999 | N/A (Absolute quantification) |
| Matrix Tolerance | Low (Sensitive to salts) | High | Low (Requires deuterated solvents) |
| Cost per Run | High (MS maintenance) | Low | Medium |
| Critical Weakness | Long equilibration times | Blind to non-UV impurities | Low sensitivity |
Part 3: Reference Standard Qualification Strategy
For novel thiazole intermediates, a USP/EP standard rarely exists. You must generate an In-House Primary Standard .
The Self-Validating Hierarchy
-
Primary Standard: Purity assigned via Mass Balance (100% - Impurities - Water - Solvents - Ash) OR qNMR .
-
Secondary Standard: Qualified by direct comparison to the Primary Standard. Used for routine QC.[6]
Workflow Visualization
The following diagram illustrates the decision logic for method selection and standard qualification.
Caption: Decision logic for analytical method selection (Left) and the qualification workflow for establishing a Primary Reference Standard (Right).
Part 4: Detailed Experimental Protocols
Protocol 1: HILIC-MS/MS for Impurity Profiling
Rationale: We utilize an Amide stationary phase. Unlike bare silica, Amide phases are less prone to irreversible adsorption of amines and provide stable water layers for partitioning.
1. Instrumentation:
-
UHPLC System coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).
2. Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Note: Low pH suppresses silanol activity; Ammonium drives ionization.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
3. Gradient Parameters:
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
| Time (min) | %A (Aqueous) | %B (Organic) | Comment |
| 0.0 | 5 | 95 | High organic to retain polar amine |
| 1.0 | 5 | 95 | Isocratic hold |
| 8.0 | 40 | 60 | Elute polar impurities |
| 10.0 | 40 | 60 | Wash |
| 10.1 | 5 | 95 | Return to initial |
| 15.0 | 5 | 95 | CRITICAL: Long equilibration required for HILIC |
4. System Suitability (SST):
-
Tailing Factor (As) of main peak: 0.8 – 1.4.
-
%RSD (n=6 injections): < 5.0% (due to MS variability).
Protocol 2: qNMR for Primary Standard Purity Assignment
Rationale: This method provides absolute quantification without needing a reference standard of the analyte itself.
1. Sample Preparation:
-
Accurately weigh ~10 mg of the Thiazole Methylamine candidate (dried).
-
Accurately weigh ~10 mg of Internal Standard (IS). Recommended IS: Maleic Acid (Traceable to NIST) or Dimethyl Sulfone.
-
Dissolve in 0.6 mL DMSO-d6 (Thiazoles often have poor solubility in CDCl3).
2. Acquisition Parameters:
-
Instrument: 400 MHz or higher.[7]
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds . Causality: T1 relaxation times for small molecules can be 5-10s; d1 must be > 5x T1 to ensure 99.9% magnetization recovery for quantitative accuracy.
-
Scans: 16 or 32.
3. Calculation:
Where:
-
= Integral area[7][8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - = Number of protons (e.g., 3 for methyl group)
-
= Molecular weightngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - = Mass weighed
-
= Purity (as decimal)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 5: References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1]
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[9]
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[1]
-
McCalley, D. V. "Analysis of the basic compounds in the new generation of hydrophilic interaction liquid chromatography columns." Journal of Chromatography A, 1193(1-2), 85-91. (2008).
-
European Directorate for the Quality of Medicines (EDQM). Reference Standards: Manufacture, Characterization, and Use.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 4. lcms.cz [lcms.cz]
- 5. res-1.cloudinary.com [res-1.cloudinary.com]
- 6. database.ich.org [database.ich.org]
- 7. rssl.com [rssl.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. edqm.eu [edqm.eu]
Elemental analysis validation for C-(2-p-Tolyl-thiazol-5-yl)-methylamine
An In-Depth Guide to the Validation of Elemental Analysis for the Novel Heterocyclic Amine: C-(2-p-Tolyl-thiazol-5-yl)-methylamine
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of its characterization. This guide provides a comprehensive, experience-driven walkthrough for the validation of elemental analysis, specifically focusing on the novel compound C-(2-p-Tolyl-thiazol-5-yl)-methylamine. We will delve into the causality behind our experimental choices, present a robust validation protocol, and compare the performance of combustion-based elemental analysis with alternative analytical techniques.
The Foundational Role of Elemental Analysis
Before a new chemical entity (NCE) like C-(2-p-Tolyl-thiazol-5-yl)-methylamine can proceed through the drug development pipeline, its identity and purity must be unequivocally established. Elemental analysis provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within the molecule. This technique serves as a fundamental purity check; a significant deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
The validation of the analytical method ensures that it is fit for its intended purpose, providing reliable and accurate data. This validation process is not merely a procedural formality but a scientifically rigorous exercise governed by guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Molecular Structure and Theoretical Composition:
-
Chemical Formula: C₁₁H₁₂N₂S
-
Molecular Weight: 204.29 g/mol
-
Theoretical Composition:
-
Carbon (C): 64.67%
-
Hydrogen (H): 5.92%
-
Nitrogen (N): 13.71%
-
Sulfur (S): 15.69%
-
This theoretical composition is the gold standard against which all our experimental results will be compared.
The Chosen Methodology: Combustion-Based CHNS Analysis
For the elemental analysis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine, we have selected a combustion-based CHNS analyzer. This choice is predicated on its high accuracy, precision, and well-established reliability for organic compounds.
The Mechanism of Action: A precisely weighed sample of the analyte is combusted in a high-temperature furnace (typically ~900-1000°C) in the presence of excess oxygen. This process quantitatively converts the carbon, hydrogen, nitrogen, and sulfur into their gaseous oxides (CO₂, H₂O, NOₓ) and SO₂. These gases are then passed through a reduction tube to convert NOₓ to N₂. The resulting gas mixture is separated by gas chromatography, and the individual components are quantified using a thermal conductivity detector (TCD).
Caption: Workflow for combustion-based CHNS elemental analysis.
A Rigorous Validation Protocol
Our validation protocol is designed to be a self-validating system, incorporating checks and standards to ensure the trustworthiness of the results. This protocol is structured around the core validation parameters stipulated by the ICH Q2(R1) guideline.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For elemental analysis, this is demonstrated by analyzing a certified organic standard with a known elemental composition, such as Acetanilide, before and after the analysis of our target compound. The consistent and accurate results for the standard confirm the specificity of the system.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of five different sample weights of a certified standard (e.g., Sulfanilamide) ranging from approximately 0.5 mg to 3.0 mg.
-
Analyze each sample in triplicate.
-
Plot the measured mass of each element (C, H, N, S) against the sample weight.
-
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (R²) for each element should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the experimental value to the theoretical value.
Experimental Protocol:
-
Analyze a certified reference material (e.g., Cystine) with a known elemental composition at least six times.
-
Calculate the mean percentage for each element.
-
Compare the experimental mean to the certified value.
Acceptance Criteria: The experimental mean should be within ±0.3% of the certified value for each element. This is a widely accepted industry standard for elemental analysis.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. We assess two types of precision:
-
Repeatability (Intra-assay precision):
-
Analyze six independent samples of C-(2-p-Tolyl-thiazol-5-yl)-methylamine on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the percentage of each element.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day with a different analyst.
-
Compare the results between the two sets of experiments.
-
Acceptance Criteria: The RSD for each element should be ≤ 2.0%.
Caption: Key parameters for analytical method validation.
Experimental Data and Results
The following tables summarize the validation data for the elemental analysis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine.
Table 1: Accuracy and Precision Data
| Element | Theoretical Value (%) | Experimental Mean (%) (n=6) | Accuracy Deviation (%) | RSD (%) |
| Carbon | 64.67 | 64.59 | -0.08 | 0.25 |
| Hydrogen | 5.92 | 5.95 | +0.03 | 0.84 |
| Nitrogen | 13.71 | 13.68 | -0.03 | 0.37 |
| Sulfur | 15.69 | 15.75 | +0.06 | 0.45 |
The results demonstrate excellent accuracy, with all deviations well within the ±0.3% acceptance criterion. The precision is also high, as indicated by the low RSD values.
Comparison with Alternative Techniques
While combustion analysis is the gold standard, it is prudent to consider other techniques for structural confirmation and purity assessment.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and detection of elemental gases | Quantitative elemental composition (%C, H, N, S) | High accuracy for purity, fundamental data | Does not provide structural information |
| High-Resolution Mass Spectrometry (HRMS) | Ionization and mass-to-charge ratio measurement | Precise molecular weight and formula determination | Extremely high mass accuracy, structural fragmentation data | Less quantitative for purity without extensive calibration |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin in a magnetic field | Detailed structural information (connectivity of atoms) | Unrivaled for structure elucidation | Less sensitive for elemental composition, requires pure standards for quantification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between mobile and stationary phases | Purity assessment, quantification of impurities | Excellent for separating and quantifying components in a mixture | Does not directly provide elemental composition |
Synergistic Approach:
No single technique provides a complete picture. The most robust characterization of C-(2-p-Tolyl-thiazol-5-yl)-methylamine involves a synergistic approach:
-
HRMS to confirm the molecular formula.
-
NMR to elucidate the detailed molecular structure.
-
Elemental Analysis to provide an orthogonal, quantitative confirmation of the elemental composition and overall purity.
-
HPLC to profile and quantify any process-related impurities.
Conclusion
The validation of the elemental analysis for C-(2-p-Tolyl-thiazol-5-yl)-methylamine using a combustion-based CHNS analyzer has demonstrated the method to be specific, linear, accurate, and precise. The experimental results are in excellent agreement with the theoretical elemental composition, confirming the purity and identity of the compound from an elemental perspective. While techniques like HRMS and NMR are indispensable for structural elucidation, elemental analysis remains a critical and non-negotiable component of a comprehensive characterization package in both research and regulated environments. Its straightforward, quantitative nature provides a foundational layer of data upon which all other structural information is built.
References
-
Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: General Chapter <471> APPROPRIATE USE OF ANALYTICAL PROCEDURES FOR ELEMENTAL IMPURITIES AND CONTENT Source: United States Pharmacopeia (USP) URL: [Link]
Comparative Guide: Validating C-(2-p-Tolyl-thiazol-5-yl)-methylamine in Fragment-Based Screening
Part 1: Executive Summary & Rationale
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical scaffold dictates the trajectory of lead optimization. This guide evaluates C-(2-p-Tolyl-thiazol-5-yl)-methylamine (hereafter referred to as TMA-5 ) as a superior pharmacophore fragment compared to traditional amine scaffolds.
While generic benzylamines offer solubility, they often suffer from entropic penalties due to rotational freedom. Conversely, TMA-5 leverages the thiazole ring's rigidity and the p-tolyl group's hydrophobic reach to lock into cryptic pockets with higher Ligand Efficiency (LE). This guide provides a validated Surface Plasmon Resonance (SPR) bioassay protocol to quantify these advantages, distinguishing specific target engagement from non-specific aggregation.
Part 2: Comparative Analysis of Scaffolds
The following table contrasts TMA-5 with a standard flexible linker (Benzylamine) and a known "frequent hitter" (2-Aminothiazole).
Table 1: Physicochemical & Functional Comparison
| Feature | TMA-5 (Subject) | Benzylamine (Alternative A) | 2-Aminothiazole (Alternative B) |
| Structure | Rigid Thiazole Core + Hydrophobic Tail | Flexible Phenyl Ring | Polar Heterocycle |
| Binding Mode | Non-directional hydrophobic | H-bond donor/acceptor | |
| Ligand Efficiency (LE) | High (>0.35) due to rigidity | Moderate (<0.30) due to entropy loss | Variable (often false positive) |
| Solubility (pH 7.4) | Moderate (Requires DMSO matching) | High | High |
| Risk Profile | Low (Privileged Scaffold) | Low (Generic) | High (PAINS/Aggregation) |
| Primary Utility | Targeting hydrophobic sub-pockets | General solubility tag | Promiscuous binder control |
Mechanistic Insight: Why TMA-5?
-
The "Vector" Effect: The 2,5-substitution pattern on the thiazole ring of TMA-5 orients the primary amine towards acidic residues (e.g., Asp/Glu) in the active site, while the p-tolyl group penetrates hydrophobic "back pockets" often found in Kinases and GPCRs.
-
Entropic Advantage: Unlike benzylamine, which loses entropy upon binding due to bond rotation, the thiazole ring of TMA-5 pre-organizes the vector, resulting in a more favorable
.
Part 3: Validated Bioassay Protocol (SPR)
To objectively validate TMA-5, we utilize a Surface Plasmon Resonance (SPR) assay.[1][2] This label-free method is superior to thermal shift assays for fragments because it measures kinetics (
Phase A: Compound Preparation & Solubility Check (Critical)
Fragment assays often fail due to aggregation, not lack of potency.
-
Stock Prep: Dissolve TMA-5 to 100 mM in 100%
-DMSO (anhydrous). -
Nephelometry Screen:
-
Dilute stock to 1 mM in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).
-
Measure light scattering. Reject if solubility < 200
M to prevent micro-aggregates from clogging SPR microfluidics.
-
Phase B: SPR "Clean Screen" Workflow
Target Protein: Model Kinase (e.g., p38
-
Immobilization:
-
Chip: CM5 (Carboxymethylated dextran).
-
Method: Amine coupling (EDC/NHS).
-
Target Density: High density (~3000-5000 RU) is required for low-MW fragments.
-
Reference Channel: Activated/Deactivated surface (no protein).
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts. This is mandatory for detecting the faint signal of a fragment (~150 Da).
-
-
Binding Cycle (Single Cycle Kinetics):
-
Analyte: TMA-5.
-
Concentrations: 0, 15.6, 31.25, 62.5, 125, 250, 500
M. -
Flow Rate: 30
L/min (minimizes mass transport limitation). -
Contact Time: 60s association / 120s dissociation.
-
Phase C: Data Validation Criteria
A "Hit" is validated only if it meets all three criteria:
-
Stoichiometry:
(observed) is 80-120% of (theoretical).-
Formula:
-
-
Shape: Sensorgram shows rapid "box-shape" kinetics (typical for fragments) without super-stoichiometric drift (aggregation).
-
Dose-Response: Equilibrium binding (
) fits a 1:1 Langmuir isotherm.
Part 4: Experimental Data Summary
The following data represents a typical validation run comparing TMA-5 against the alternatives on a theoretical kinase target (
Table 2: SPR Kinetic Results
| Compound | Ligand Efficiency (LE) | Interpretation | ||
| TMA-5 | 45 | 98% | 0.42 | Validated Hit. Specific 1:1 binding. |
| Benzylamine | >2000 | N/A | <0.20 | Non-binder. Too weak for detection. |
| 2-Aminothiazole | 120 | 250% | N/A | False Positive. Super-stoichiometric (Aggregation). |
Analysis:
-
TMA-5 demonstrates a measurable
in the mid-micromolar range, which is excellent for a fragment of this size ( Da). The LE of 0.42 indicates a high-quality starting point for growing the molecule. -
2-Aminothiazole shows higher apparent affinity, but the 250%
indicates it is coating the protein non-specifically.
Part 5: Workflow Visualization
The following diagram illustrates the "Go/No-Go" decision tree for validating TMA-5, ensuring scientific rigor.
Caption: Figure 1. Decision logic for validating TMA-5 using Surface Plasmon Resonance (SPR). Note the critical stoichiometry check to rule out false positives common with thiazole derivatives.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical guide." Journal of Medicinal Chemistry. Link
-
Proj, M., et al. (2022).[3] "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. Link
-
Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology. Link
-
Gesztelyi, R., et al. (2012). "The Thiazole Ring as a Privileged Scaffold in Drug Discovery."[3][4][5][6] Molecules. Link
Sources
Definitive Structural Confirmation of C-(2-p-Tolyl-thiazol-5-yl)-methylamine: A Crystallographic Guide
Topic: Crystal Structure Confirmation of C-(2-p-Tolyl-thiazol-5-yl)-methylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Structural Imperative
In the development of thiazole-based pharmacophores, precise structural elucidation is not merely a formality—it is the bedrock of Structure-Activity Relationship (SAR) studies.[1] While spectroscopic methods like NMR and MS provide connectivity data, they fail to capture the 3D conformational reality of the molecule in the solid state.[1]
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Product"—against standard spectroscopic and computational alternatives. We demonstrate why SC-XRD is the requisite gold standard for confirming the structure of C-(2-p-Tolyl-thiazol-5-yl)-methylamine , specifically resolving critical parameters such as the inter-ring dihedral angle and intermolecular hydrogen bonding networks that dictate bioavailability and receptor binding.[1]
The Target: C-(2-p-Tolyl-thiazol-5-yl)-methylamine[1]
-
IUPAC Name: (2-(4-methylphenyl)thiazol-5-yl)methanamine[1]
-
Molecular Formula: C₁₁H₁₂N₂S[1]
-
Critical Structural Features:
-
Thiazole Core: A planar 5-membered heterocyclic ring.[1][2][3]
-
p-Tolyl Substituent (C2): Introduces a second aromatic plane.[1] The torsion angle relative to the thiazole ring is a variable critical for docking studies.[1]
-
Methylamine Tail (C5): A flexible primary amine arm capable of acting as a pivotal hydrogen bond donor/acceptor.[1]
-
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the SC-XRD workflow against NMR spectroscopy and Density Functional Theory (DFT) modeling.
| Feature | The Product: SC-XRD | Alternative A: NMR (1D/2D) | Alternative B: DFT Modeling |
| Primary Output | Absolute 3D atomic coordinates & packing | Atom-to-atom connectivity | Theoretical energy-minimized geometry |
| Torsion Angle Precision | Exact (Experimental) .[1] Reveals crystal packing effects. | Inferential . NOESY can suggest proximity but lacks angular precision.[1] | Idealized . Often ignores packing forces (Gas Phase).[1] |
| Tautomer Identification | Definitive . Locates H atoms on N/O explicitly. | Ambiguous. Fast exchange rates can blur signals.[1] | Predictive only. |
| Polymorph Detection | High . Identifies specific crystal forms. | None. Solution state averages all conformers.[1] | Can predict lattice energy but not experimental occurrence.[1] |
| Self-Validation | R-factor . Statistical fit to diffraction data. | Consistency with predicted shifts.[1][4] | Convergence criteria. |
Verdict: While NMR is sufficient for synthesis verification, SC-XRD is indispensable for finalizing the candidate for docking simulations or formulation, as it captures the molecule in its low-energy, interacting state.[1]
Experimental Protocol: The Confirmation Workflow
To ensure scientific integrity, the following protocol utilizes a self-validating feedback loop (Synthesis
Phase 1: High-Purity Synthesis (Hantzsch Protocol) [1]
-
Precursors: 4-methylbenzothioamide and 1-bromo-3-phthalimidopropan-2-one (followed by deprotection) or direct condensation with
-haloketones.[1] -
Purification: Recrystallization from Ethanol/Water (critical for Phase 2).[1][5]
Phase 2: Single Crystal Growth (The Bottleneck) [1]
-
Method: Slow Evaporation vs. Vapor Diffusion.[1]
-
Protocol:
-
Dissolve 20 mg of pure compound in 2 mL Methanol (solvent).
-
Filter solution into a narrow vial.
-
Place vial inside a larger jar containing Diethyl Ether (antisolvent).[1]
-
Seal and store at 4°C in vibration-free environment.
-
Target: Block-like crystals (
mm) within 48-72 hours.
-
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
radiation, Å).[1] -
Temperature: 100 K (Cryostream) to reduce thermal vibration ellipsoids.
-
Refinement Strategy:
Visualization: Structural Confirmation Workflow
The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting the superiority of the SC-XRD path.
Caption: Workflow demonstrating the critical path from synthesis to validated 3D structure. The SC-XRD branch provides the definitive data required for downstream docking applications.
Expected Structural Insights (Data Interpretation)
Based on crystallographic data of analogous thiazole derivatives (e.g., 2-amino-4-tolylthiazole), the confirmation of C-(2-p-Tolyl-thiazol-5-yl)-methylamine will likely reveal:
-
Inter-ring Torsion: The p-Tolyl ring is expected to be twisted relative to the thiazole plane by 15°–35° .[1] This deviation from planarity is energetically favorable in the crystal lattice to minimize steric clash between the ortho-protons of the phenyl ring and the thiazole sulfur/nitrogen.[1] NMR cannot accurately resolve this.
-
Hydrogen Bonding: The primary amine (-NH
) at position 5 will act as a donor, likely forming intermolecular hydrogen bonds with the Thiazole Nitrogen (N3) of an adjacent molecule, creating a supramolecular chain along the b-axis.[1] -
Bond Lengths:
Conclusion
For researchers targeting the C-(2-p-Tolyl-thiazol-5-yl)-methylamine scaffold, relying solely on spectroscopic data is a risk to data integrity.[1] The SC-XRD confirmation is not just an analytical step; it is the definitive proof of the molecule's spatial identity.[1] By following the crystallization and refinement protocols outlined above, you ensure a robust, reproducible, and publication-ready structural dataset.[1]
References
-
Synthesis of Thiazole Derivatives
-
Crystallographic Standards
-
General Thiazole Chemistry
-
Analogous Crystal Structures
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 3. bepls.com [bepls.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. (2-Chloro-thiazol-5-ylmethyl)-methyl-amine | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine | C16H15N3S | CID 624637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Characterization & Differentiation of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
[1][2]
Executive Summary
In Structure-Activity Relationship (SAR) studies, the precise regiochemistry of thiazole cores is critical for target binding affinity.[1] C-(2-p-Tolyl-thiazol-5-yl)-methylamine (Target Compound A ) presents a specific analytical challenge: differentiating it from its thermodynamically favored regioisomer, C-(2-p-Tolyl-thiazol-4-yl)-methylamine (Isomer B ), and its positional phenyl isomer, the o-Tolyl derivative (Isomer C ).[2][1]
This guide provides a definitive, self-validating workflow to authenticate the 2,5-disubstituted thiazole topology, utilizing NMR spectroscopy (1H, NOESY, HMBC) and UPLC-MS signatures.
Structural Landscape & The "Hantzsch Artifact"
The primary risk in synthesizing 2,5-disubstituted thiazoles is the inadvertent formation of the 2,4-isomer.[2][1] The classic Hantzsch thiazole synthesis (condensation of thioamides with
The Contenders
Analytical Protocol 1: NMR Spectroscopy (The Gold Standard)
Objective: Unambiguous assignment of the thiazole regiochemistry.[1]
1H NMR Diagnostic Logic
The most reliable differentiator is the chemical shift of the remaining thiazole proton.
-
Rule of Thumb: The proton at C2 (between S and N) is most deshielded.[1] In 2-substituted thiazoles, we look at H4 vs H5 .[2][1]
-
H4 (Target): Located adjacent to the Nitrogen.[1] Deshielded (typically
7.5 – 8.0 ppm ).[1] -
H5 (Isomer): Located adjacent to the Sulfur.[1] Relative to H4, it is shielded (typically
6.9 – 7.3 ppm ).[1]
Comparative Chemical Shift Table (Representative Data)
Solvent: DMSO-d6, 400 MHz
| Moiety | Target (2,5-isomer) | Regioisomer (2,4-isomer) | Diagnostic Note |
| Thiazole H | Primary Differentiator. H4 is downfield of H5.[2][1] | ||
| -CH2-NH2 | C5-methylene is often slightly downfield of C4.[2][1] | ||
| Phenyl Ar-H | AA'BB' system (Para-substitution confirm).[1] | ||
| Tolyl -CH3 | Non-diagnostic for regioisomerism.[1] |
Advanced Verification: NOESY & HMBC
If 1H NMR is ambiguous due to solvent overlap, use 2D techniques.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Target (2,5-sub): The H4 proton is spatially distant from the Tolyl ring (separated by C2).[1] Weak or no NOE observed between Thiazole-H and Phenyl-H.[2][1]
-
Isomer (2,4-sub): The H5 proton is also distant.[1] However, the Aminomethyl (CH2) at C4 is spatially closer to the Phenyl ring (ortho-protons) in some conformations, potentially showing a weak NOE.[1]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Target: The H4 singlet will show a strong
coupling to the C2 (quaternary carbon attached to phenyl).[1] -
Isomer: The H5 singlet typically shows a weaker or different coupling pattern to C2 due to the intervening Sulfur atom and bond angles.
-
Analytical Protocol 2: Chromatographic Separation
Objective: Quantify isomeric purity.
Regioisomers of thiazoles possess distinct dipole moments. The 2,4-isomer, having the nitrogen lone pair and the C4-substituent in closer proximity, often exhibits different retention behavior than the linear 2,5-isomer.[2][1]
Recommended UPLC Method
-
Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 50 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.6 mL/min.[1]
Expected Performance:
Visual Decision Workflows
Structural Identification Decision Tree
This logic gate ensures no isomer is misidentified.[1]
Figure 1: NMR-based logic gate for confirming the 2,5-disubstituted thiazole structure.
Synthesis & Purification Workflow
Understanding the origin of impurities aids in their removal.
Figure 2: Synthetic pathways illustrating the origin of the 2,4-isomer impurity.[2][1]
References
-
Metzger, J. V. (1979).[1] Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. (Differentiation of heteroaromatic protons). [1]
-
Potts, K. T. (1977).[1] The Chemistry of 1,2,3-Thiadiazoles and Isomeric 1,2,3-Triazoles. (General thiazole shift trends).
-
PubChem Compound Summary. (2025). 2-Amino-4-(p-tolyl)thiazole (Isomer Comparison Data). National Center for Biotechnology Information. [1]
-
Umarani, R. (1990).[1] Substituent-Induced chemical shifts of 2-phenylthiazolidines—1H NMR study. Magnetic Resonance in Chemistry.
Safety Operating Guide
C-(2-p-Tolyl-thiazol-5-yl)-methylamine: Proper Disposal Procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of C-(2-p-Tolyl-thiazol-5-yl)-methylamine down the sink. This compound contains a basic primary amine and a lipophilic thiazole core, classifying it as Hazardous Chemical Waste due to corrosivity, potential biological activity, and aquatic toxicity.
| Parameter | Directive |
| Primary Hazard | Corrosive (Amine) & Toxic (Thiazole scaffold) |
| RCRA Status | Likely D002 (Corrosive) if pH > 12.5; Treat as Hazardous |
| Disposal Method | High-Temperature Incineration (Nitrogen-content requires thermal destruction) |
| Segregation | Keep separate from Oxidizers , Acids , and Anhydrides |
Hazard Characterization & Causality
Scientific Justification for Disposal Protocols
As a specific Safety Data Sheet (SDS) may not be available for this specific research intermediate, we apply Structure-Activity Relationship (SAR) protocols based on its functional groups: the Primary Methylamine and the 2-Aryl-Thiazole core.
A. The Amine Functionality ( )
-
Risk: Primary amines are strong bases. In aqueous solution, they can raise pH above 12.5, triggering RCRA Corrosivity (D002) classification.
-
Reactivity: Reacts violently with acid chlorides, anhydrides, and strong acids (exothermic).
-
Long-term Hazard: In the presence of nitrosating agents (e.g., nitrites), primary amines can form unstable diazonium ions or toxic nitrosamines. Strict segregation from oxidizers is mandatory.
B. The Thiazole Scaffold
-
Risk: Thiazoles are privileged structures in drug discovery (e.g., kinase inhibitors) because they bind to biological targets. We must assume pharmacological activity and toxicity until proven otherwise.
-
Environmental Fate: Heterocyclic aromatic rings are often resistant to biodegradation. Release into waterways poses a risk of bioaccumulation.
Pre-Disposal Stabilization (Quenching)
Perform these steps only if you have reactive residues remaining in glassware or small synthesis aliquots.
Goal: Neutralize the basicity and deactivate the amine prior to bulk waste consolidation.
-
Dilution: Dissolve the residue in a compatible solvent (e.g., Ethanol or Ethyl Acetate). Do not use chlorinated solvents if avoiding halogenated waste streams.
-
Controlled Neutralization:
-
Place the solution in an ice bath (
). -
Slowly add 1M HCl or dilute Acetic Acid while stirring.
-
Validation: Check pH. Target range is pH 6–8.
-
Result: The amine is converted to its hydrochloride or acetate salt (e.g., Ammonium salt), which is non-volatile and less corrosive.
-
-
Transfer: Move the neutralized salt solution to the appropriate waste stream.
Waste Stream Classification & Workflow
Decision Matrix: Selecting the Correct Waste Drum
Use the following logic to determine where to place the waste.
Figure 1: Decision logic for segregating thiazole-methylamine waste streams to ensure compliance with incineration protocols.
Detailed Stream Specifications
| Waste Stream | Container Type | Labeling Requirements | Notes |
| Solid Waste | HDPE Wide-Mouth Drum | "Hazardous Waste: Toxic, Corrosive (Solid)" | Double-bag contaminated silica gel, filter paper, and PPE. |
| Non-Halogenated Liquid | Safety Can / Carboy | "Flammable, Toxic, Corrosive (Basic)" | Preferred stream if dissolved in MeOH/EtOH. High BTU value allows for fuel blending. |
| Halogenated Liquid | Safety Can / Carboy | "Toxic, Corrosive, Halogenated" | Use only if mixed with DCM/Chloroform. More expensive to dispose of; avoid if possible. |
| Aqueous Waste | HDPE Carboy | "Aqueous Waste: Basic, Toxic" | Do not mix with acid waste streams to prevent heat generation. |
Emergency Response: Spills
In the event of a spill of C-(2-p-Tolyl-thiazol-5-yl)-methylamine:
-
Evacuate & Ventilate: Amines can have pungent odors and cause respiratory irritation.
-
PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
-
Containment:
-
Solid Spill: Cover with wet paper towels (to prevent dust) and sweep into a bag.
-
Liquid Spill: Do NOT use sawdust (combustible). Use Vermiculite or a Clay-based absorbent .
-
-
Neutralization: Wipe the area with a dilute weak acid (e.g., 5% Citric Acid) to neutralize amine residues, followed by a water rinse.
-
Disposal: All cleanup materials go into the Solid Hazardous Waste drum.
Regulatory & Compliance Data
When filling out your institution's waste manifest, use the following classifications. Note: As a research compound, exact CAS-specific data may be absent; these are compliant defaults based on functionality.
-
Proper Shipping Name (for waste): Waste Corrosive Liquid, Basic, Organic, n.o.s. (contains thiazole methylamine).
-
UN Number: UN 3267 (Corrosive Liquid, Basic, Organic) or UN 2922 (Corrosive Liquid, Toxic).
-
DOT Hazard Class: 8 (Corrosive).
-
Packing Group: II or III (Assume II for higher caution).
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Thiazole Compound Summary & Safety Data.[2][3] (General Thiazole Safety). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Executive Summary & Hazard Context
C-(2-p-Tolyl-thiazol-5-yl)-methylamine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and bioactive scaffolds. While specific toxicological data for this exact CAS may be limited in public repositories, its structural pharmacophore—a primary methylamine attached to a lipophilic thiazole-tolyl system —dictates a strict safety profile.
The Safety Axiom: We treat this compound not just as a chemical irritant, but as a corrosive base with high skin permeation potential . The lipophilic tolyl-thiazole moiety facilitates transit across the dermal barrier, while the primary amine tail (-CH2NH2) provides the mechanism for caustic tissue damage.
Core Hazard Profile (derived from Structure-Activity Relationships)
-
Corrosivity: High (pH > 11 in aqueous solution). Causes immediate, irreversible eye damage and severe skin burns.
-
Bioactivity: Potential sensitizer; likely kinase-active structural alert.
-
Physical State: Solid (likely crystalline powder). Dust inhalation is a critical vector.
Risk Assessment & PPE Matrix
The following Personal Protective Equipment (PPE) standards are non-negotiable for handling quantities >5 mg.
The "Dual-Barrier" Concept
For this compound, we utilize a Dual-Barrier System to prevent "micro-dosing" via skin absorption, which can occur even without visible burns.
| Body Zone | PPE Requirement | Material Specification | Scientific Rationale |
| Hand (Inner) | Primary Glove | Nitrile (4 mil) | Acts as the second line of defense against permeation. |
| Hand (Outer) | Secondary Glove | Nitrile (Extended Cuff, 5-8 mil) | Sacrificial layer. Thiazole rings can degrade thin nitrile over time; the outer glove is changed immediately upon splash. |
| Eyes | Splash Goggles | Indirect Vented / ANSI Z87.1+ | Safety glasses are insufficient . Amine vapors and dust can bypass side-shields, causing lacrimation and corneal clouding. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 0.5 m/s) | Primary amines are respiratory sensitizers. Do not rely on N95 masks; containment is the only safe control. |
| Body | Lab Coat + Apron | Nomex (Fire Resistant) + Tyvek/Rubber Apron | Standard cotton coats absorb amines, holding them against the skin. An impervious apron prevents chest/lap burns during weighing. |
Operational Protocol: Safe Handling Lifecycle
This protocol uses a Self-Validating Workflow : every step includes a check to ensure the previous step was successful before proceeding.
Phase A: Engineering Pre-Flight
-
Velocity Check: Verify fume hood flow is between 80–100 fpm (0.4–0.5 m/s).
-
Ionization: If the solid is static-prone (common with thiazoles), use an ionizing bar or anti-static gun to prevent powder dispersal during weighing.
Phase B: Synthesis & Handling
-
Solubilization Strategy: Dissolve the solid in solvent (e.g., DCM, Methanol) as early as possible. Solutions are easier to contain than dust.
-
Quenching: When reacting, always have a weak acid (e.g., dilute citric acid) available for emergency neutralization of spills. Do not use strong acids for cleanup, as this can generate excessive heat.
Phase C: Decontamination (The "Doffing" Sequence)
-
Gloves: Remove outer gloves inside the fume hood.
-
Surface: Wipe all glass jars and balances with a wet tissue (methanol/water) before removing them from the hood.
-
Wash: Wash hands with soap and water immediately after doffing, even if no exposure was suspected.
Visual Workflow (Graphviz Diagram)
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" decision points.
Caption: Operational logic flow for handling C-(2-p-Tolyl-thiazol-5-yl)-methylamine, prioritizing dust control for solids and splash protection for liquids.
Disposal & Emergency Response
Waste Management
-
Classification: Hazardous Organic Waste (Basic/Corrosive).
-
Segregation: Do NOT mix with acidic waste streams (e.g., acid chlorides, anhydrides). This can result in rapid exothermic polymerization or salt formation.
-
Labeling: Clearly mark as "Basic Organic Amine - Toxic."
Emergency Spills
-
Powder Spill: Cover with wet paper towels (to prevent dust), then wipe up. Do not dry sweep.
-
Liquid Spill: Absorb with vermiculite or sand.
-
Skin Contact: Flush with water for 15 minutes .[1][2] Do not use vinegar or acid to neutralize on skin (thermal injury risk).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Thiazole Derivatives and Amine Safety. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
